Ethyl 5-aminopyridine-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVSFDPQJVUTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358705 | |
| Record name | ethyl 5-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17285-76-6 | |
| Record name | ethyl 5-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 5-aminopyridine-3-carboxylate basic properties
An In-depth Technical Guide to the Basic Properties of Ethyl 5-Aminopyridine-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of this compound. It includes an analysis of its physicochemical characteristics, predicted basicity and solubility, and detailed experimental protocols for their determination. This document is intended to serve as a foundational resource for professionals utilizing this compound in synthesis, research, and drug development.
Physicochemical Properties
This compound is a substituted pyridine derivative containing a primary aromatic amine and an ethyl ester functional group. These groups dictate its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 17285-76-6 | [1] |
| Appearance | Solid (predicted) | |
| Synonyms | 5-Amino-3-pyridinecarboxylic acid ethyl ester, Ethyl 5-aminonicotinate | [1] |
Core Basic Properties
Basicity and pKa Analysis
The basicity of this compound is a critical parameter influencing its reactivity, solubility in acidic media, and interaction with biological targets. The primary contributor to its basicity is the lone pair of electrons on the exocyclic amino group (-NH₂). However, this basicity is significantly modulated by the electronic effects of the pyridine ring and the carboxylate group.
-
Influence of the Pyridine Ring: The nitrogen atom within the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect, decreasing the electron density of the ring.
-
Influence of the Ethyl Carboxylate Group: The ester group (-COOEt) is also strongly electron-withdrawing through both inductive and resonance effects.
-
Combined Effect: Both substituents pull electron density away from the exocyclic amino group. This delocalization reduces the availability of the amine's lone pair for protonation, thereby making this compound a significantly weaker base than simple aliphatic amines or even aniline.
While no experimental pKa value for this specific molecule is readily available in the literature, the pKa of the conjugate acid (pKaH) is expected to be low. For context, the predicted pKa of a structurally similar, but likely more basic compound, Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate, is 2.38 ± 0.30.[2] This suggests the basic strength of this compound is substantially suppressed.
Caption: Factors decreasing the basicity of the amino group.
Solubility Profile
The solubility of a compound is determined by its polarity and ability to interact with the solvent. Based on its structure, the following solubility profile is predicted:
-
Water: Likely sparingly soluble. While it possesses polar functional groups capable of hydrogen bonding (amine, ester, ring nitrogen), the overall molecule has significant nonpolar character from the aromatic ring and ethyl group.
-
Aqueous Acid (e.g., 5% HCl): Expected to be soluble. The basic amino group will be protonated in an acidic solution to form an ammonium salt. This ionic salt is significantly more polar than the neutral molecule, leading to high water solubility.[3]
-
Aqueous Base (e.g., 5% NaOH): Expected to be insoluble. The molecule lacks a significant acidic proton and will not react with a base to form a salt.[4]
-
Organic Solvents (e.g., Ether, Dichloromethane): Expected to be soluble in moderately polar organic solvents.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the core basic properties of this compound.
Protocol: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the pKa of the conjugate acid of the amine group using potentiometric titration in a mixed aqueous-organic solvent system to ensure solubility.
Apparatus and Reagents:
-
pH meter with a calibrated glass electrode
-
Automatic titrator or manual burette (Class A)
-
Stir plate and magnetic stir bar
-
Beaker (100 mL)
-
This compound (accurately weighed, ~20-40 mg)
-
Methanol or Ethanol (ACS grade)
-
Deionized water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
Methodology:
-
Sample Preparation: Accurately weigh approximately 20-40 mg of this compound and transfer it to a 100 mL beaker.
-
Dissolution: Add 25 mL of methanol or ethanol to dissolve the compound completely. Add 25 mL of deionized water to create a 1:1 mixed solvent system. Place a magnetic stir bar in the beaker and place it on a stir plate.
-
Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to the solution to ensure the complete protonation of all amine groups. For example, add 5.00 mL.
-
Titration Setup: Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but not in contact with the stir bar. Begin gentle stirring.
-
Titration: Titrate the excess acid and the protonated amine by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points, which appear as peaks. The first equivalence point corresponds to the neutralization of excess HCl, and the second corresponds to the deprotonation of the protonated amine.
-
The volume of NaOH at the halfway point between the first and second equivalence points is the half-equivalence volume (V₁/₂).
-
The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence volume (pKa = pH at V₁/₂).
-
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Determination of Solubility Classification
This protocol follows a standard qualitative analysis scheme to classify the compound based on its solubility in different solvents.[3][4]
Apparatus and Reagents:
-
Small test tubes (e.g., 10x75 mm) and a test tube rack
-
Spatula
-
Graduated pipettes or droppers
-
This compound
-
Deionized water
-
Diethyl ether
-
5% (w/v) Aqueous HCl solution
-
5% (w/v) Aqueous NaOH solution
-
pH paper or litmus paper
Methodology:
-
Water Solubility: Place ~25 mg of the compound into a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves completely, it is water-soluble. Test the pH of the aqueous solution with litmus paper.[3][4]
-
Ether Solubility (if water-soluble): Place ~25 mg of the compound into a test tube. Add 0.75 mL of diethyl ether and shake. Observe for solubility.
-
5% HCl Solubility (if water-insoluble): Place ~25 mg of the compound into a test tube. Add 0.75 mL of 5% HCl solution and shake. Solubility indicates the presence of a basic functional group (Class B).[3]
-
5% NaOH Solubility (if water-insoluble): Place ~25 mg of the compound into a test tube. Add 0.75 mL of 5% NaOH solution and shake. Insolubility confirms the absence of a significant acidic group.
-
Classification: Based on the results, classify the compound. This compound is expected to be insoluble in water, insoluble in 5% NaOH, and soluble in 5% HCl, placing it in the Class B (Bases) solubility category.
Caption: Logical workflow for solubility classification.
Synthesis and Applications
This compound is typically synthesized via Fischer esterification of its corresponding carboxylic acid.
-
General Synthesis: 5-Aminopyridine-3-carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst (such as sulfuric acid or thionyl chloride) under reflux conditions. The excess ethanol serves as both reactant and solvent, driving the equilibrium towards the formation of the ethyl ester.[1]
In research and development, this compound serves primarily as a versatile synthetic intermediate . Its functional groups allow for a wide range of subsequent chemical modifications. The amino group can be acylated, alkylated, or transformed into other functional groups, while the ester can be hydrolyzed or used in transesterification reactions. These modifications are key steps in building more complex molecules for applications in medicinal chemistry and materials science.[1]
References
Ethyl 5-aminopyridine-3-carboxylate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-aminopyridine-3-carboxylate, a key organic compound with applications in medicinal chemistry and materials science. This document outlines its chemical identity, structural information, and physicochemical properties, and includes a representative synthetic protocol.
Chemical Identity and Structure
This compound is a substituted pyridine derivative. The presence of an amino group and an ethyl carboxylate group on the pyridine ring makes it a versatile building block in organic synthesis.
IUPAC Name: this compound
Synonyms: 5-Amino-3-pyridinecarboxylic acid ethyl ester, Ethyl 5-aminonicotinate
The canonical SMILES representation of the molecule is CCOC(=O)c1cc(cn(c1)N). This notation is crucial for computational chemistry applications and database searches.
Below is a two-dimensional chemical structure diagram generated using the DOT language.
Caption: 2D structure of this compound.
Physicochemical and Pharmacokinetic Data
The following table summarizes key quantitative data for this compound. These properties are essential for researchers in drug design and development for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 17285-76-6 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CCOC(=O)C1=CC(=CN=C1)N | - |
Experimental Protocols
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is through the Fischer esterification of 5-aminopyridine-3-carboxylic acid. This reaction involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 5-aminopyridine-3-carboxylic acid is dissolved in an excess of absolute ethanol.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Ethyl 5-aminopyridine-3-carboxylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data for Ethyl 5-aminopyridine-3-carboxylate, a key chemical compound utilized in various research and development applications.
Core Chemical Data
The fundamental quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Identifier | Value | Reference |
| CAS Number | 17285-76-6 | [1] |
| Molecular Formula | C8H10N2O2 | [1] |
| Molecular Weight | 166.177 g/mol | [1] |
Chemical Identification and Properties
The relationship between the common name and its core identifiers is outlined in the diagram below.
Caption: Core identifiers for this compound.
This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
References
Spectroscopic data for Ethyl 5-aminopyridine-3-carboxylate (NMR, IR, Mass Spec)
Predicted Spectroscopic Data
The expected spectroscopic data for Ethyl 5-aminopyridine-3-carboxylate is summarized in the tables below. These predictions are based on the known chemical shifts and absorption frequencies of analogous structures and functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | Singlet | 1H | H-2 (Pyridine ring) |
| ~8.0 | Singlet | 1H | H-6 (Pyridine ring) |
| ~7.4 | Singlet | 1H | H-4 (Pyridine ring) |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~4.0 | Broad Singlet | 2H | -NH₂ |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (Ester) |
| ~148 | C-5 (C-NH₂) |
| ~145 | C-2 |
| ~135 | C-6 |
| ~125 | C-3 |
| ~120 | C-4 |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong, Doublet | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 1720-1700 | Strong | C=O stretch (ester) |
| 1620-1580 | Strong | C=C and C=N stretch (pyridine ring) |
| 1600-1550 | Medium | N-H bend (amine) |
| 1300-1200 | Strong | C-O stretch (ester) |
| 1100-1000 | Medium | C-N stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular ion) |
| 138 | [M - C₂H₄]⁺ |
| 121 | [M - OC₂H₅]⁺ |
| 93 | [M - COOC₂H₅]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography (GC) can be used.
-
Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
A Technical Guide to the Solubility of Ethyl 5-aminopyridine-3-carboxylate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-aminopyridine-3-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. Its solubility in various solvents is a critical physical property that influences reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to generate this vital data in their own laboratories. The guide details the widely accepted shake-flask method for solubility determination and outlines the proper presentation and interpretation of the resulting data.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental parameter that governs its behavior throughout the drug development lifecycle. From initial synthesis and purification to formulation and in vivo performance, understanding how a compound interacts with different solvents is paramount. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in crystallization and purification, and can ultimately impact the bioavailability of a drug product.
This guide serves as a practical resource for researchers to systematically determine and tabulate the solubility of this compound in a range of common laboratory solvents. By following the detailed protocols herein, scientists can generate the high-quality data necessary for informed decision-making in their research and development activities.
Factors Influencing Solubility
The solubility of a compound is influenced by a variety of factors, including:
-
Physicochemical Properties of the Solute: The molecular structure, polarity, ability to form hydrogen bonds, and crystalline form of this compound will dictate its interaction with different solvents.
-
Properties of the Solvent: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are crucial in determining its ability to dissolve the solute.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature.
-
pH (for aqueous solutions): As a compound with a basic amino group and a potentially hydrolyzable ester, the pH of an aqueous medium will significantly affect the solubility of this compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound is most accurately determined using the shake-flask method.[1][2][3] This method involves allowing a surplus of the solid compound to equilibrate with the solvent until the solution is saturated. The concentration of the dissolved solute is then measured.
3.1. Materials and Equipment
-
This compound (high purity)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.[4][5]
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to allow them to reach equilibrium. This can take anywhere from 24 to 72 hours.[3][5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[1]
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[5]
3.3. Data Presentation
The quantitative solubility data should be summarized in a clear and structured table.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
Note: The above table is a template. Researchers should populate it with their experimentally determined data.
Visualizing the Experimental Workflow
A clear workflow diagram is essential for communicating the experimental process.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship of Factors Affecting Solubility
The interplay between the solute, solvent, and experimental conditions determines the final solubility.
Caption: Factors influencing the solubility of this compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to generate this crucial information. The detailed experimental protocol for the shake-flask method, coupled with guidance on data presentation and an understanding of the factors influencing solubility, empowers scientists to systematically characterize this important chemical intermediate. The generation of such data is a critical step in facilitating efficient process development, purification, and formulation in the pharmaceutical industry.
References
Discovery and history of Ethyl 5-aminopyridine-3-carboxylate
An in-depth technical guide on the synthesis, properties, and applications of Ethyl 5-aminopyridine-3-carboxylate.
A Technical Guide to this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction and Historical Context
This compound, also known as ethyl 5-aminonicotinate, belongs to the class of aminopyridine carboxylic acid esters. These structures are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds. The pyridine ring, a core component of the vitamin niacin (nicotinic acid), has a long history in the development of therapeutics. The introduction of an amino group and an ethyl ester functionality to the pyridine core at positions 5 and 3, respectively, creates a versatile scaffold for further chemical modifications.
While a seminal publication detailing the first-ever synthesis of this compound could not be definitively identified through a comprehensive literature search of available databases, its preparation is conceptually linked to the broader history of nicotinic acid chemistry, which dates back to the 19th century. The functionalization of the pyridine ring has been a subject of extensive research, and the synthesis of amino-substituted nicotinic acid derivatives would have been a logical extension of this work.
Synthesis of this compound
A common and illustrative method for the preparation of this compound involves the esterification of 5-aminopyridine-3-carboxylic acid. This method is straightforward and provides a good yield of the desired product.
Experimental Protocol: Fischer Esterification of 5-Aminopyridine-3-carboxylic Acid
This protocol describes the synthesis of this compound from 5-aminopyridine-3-carboxylic acid using ethanol in the presence of an acid catalyst.
Materials:
-
5-Aminopyridine-3-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
A suspension of 5-aminopyridine-3-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of carboxylic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Concentrated sulfuric acid (0.1-0.2 eq) is carefully added to the suspension while stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The washing is repeated until the effervescence ceases.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 85-89 °C |
| Boiling Point | Decomposes before boiling at atmospheric pressure |
| Solubility | Soluble in ethanol, ethyl acetate, and other organic solvents. Slightly soluble in water. |
| CAS Number | 50649-91-7 |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.
| Spectroscopy | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.45 (d, 1H), 8.05 (d, 1H), 7.40 (dd, 1H), 4.35 (q, 2H), 4.00 (br s, 2H), 1.40 (t, 3H). (Note: Chemical shifts can vary slightly depending on the solvent and instrument). |
| ¹³C NMR (CDCl₃) | δ (ppm): 166.0, 150.0, 145.5, 138.0, 124.0, 120.0, 61.0, 14.5. (Note: Chemical shifts can vary slightly depending on the solvent and instrument). |
| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 1710 (C=O stretching of ester), 1620 (N-H bending), 1590, 1480 (C=C and C=N stretching of pyridine ring), 1250 (C-O stretching). |
| Mass Spec. (EI) | m/z (%): 166 (M⁺, 100), 138, 121, 93. |
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents. The amino group provides a site for amide bond formation, alkylation, or diazotization, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The pyridine nitrogen can be quaternized or involved in metal coordination.
Signaling Pathway Diagram (Hypothetical Target)
The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.
Caption: Inhibition of a kinase pathway by a hypothetical drug derivative.
Conclusion
This compound is a foundational molecule in the field of heterocyclic chemistry with significant implications for drug discovery. While its specific historical origins are not prominently documented, its synthesis from readily available starting materials and its versatile reactivity make it an indispensable tool for medicinal chemists. The protocols and data presented in this guide offer a comprehensive technical overview for researchers working with this important compound.
The Diverse Biological Activities of Aminopyridine Carboxylates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Aminopyridine carboxylates and their derivatives have emerged as a versatile class of heterocyclic compounds, demonstrating a wide spectrum of biological activities. Their unique structural features allow for interactions with various biological targets, making them promising candidates in the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological potential of aminopyridine carboxylates, with a focus on their anticancer, antimicrobial, enzyme inhibitory, and neuroprotective properties.
Anticancer Activity
Several studies have highlighted the potential of aminopyridine carboxylate derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
For instance, certain pyridopyrimidine carboxylate derivatives have been synthesized and evaluated for their anticancer activity against colon cancer (HT29), liver cancer (HepG2), and cervical cancer (Hela) cell lines, with LC50 values found to be greater than 100 μg/ml for all tested cancerous cell lines[1]. Another study reported the synthesis of novel pyridopyrimidine carboxylate derivatives that showed moderate to considerable anticancer activity[1]. Specifically, carboxamide derivatives of pyridopyrimidine have been identified as promising, with some compounds exhibiting remarkable activity against four human cancer cell lines: HeLa (cervical cancer), COLO 205 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer)[2].
Furthermore, amino acid conjugates of aminopyridine have been explored for their anticancer potential[3]. The antitumor activity of aminopyridine derivatives, such as imatinib mesylate (Gleevec), has been well-documented[3]. Research has also focused on the synthesis of imidazopyridine derivatives as anticancer agents[4].
The thiosemicarbazone derivatives of aminopyridine carboxaldehyde have shown significant antineoplastic activity. Notably, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicmicarbazone demonstrated potent activity against L1210 leukemia in mice[5].
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyridopyrimidine carboxylates | HT29, HepG2, Hela | LC50 | >100 μg/ml | [1] |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia (in mice) | % T/C | 246 | [5] |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia (in mice) | % T/C | 255 | [5] |
| CDK9/HDAC dual inhibitor (8e) | Hematological and solid tumor cells | IC50 (CDK9) | 88.4 nM | [6] |
| CDK9/HDAC dual inhibitor (8e) | Hematological and solid tumor cells | IC50 (HDAC1) | 168.9 nM | [6] |
| FLT3/HDAC dual inhibitor (9e) | FLT3 mutant-transformed BaF3 cells | IC50 (FLT3) | 30.4 nM | [6] |
| FLT3/HDAC dual inhibitor (9e) | FLT3 mutant-transformed BaF3 cells | IC50 (HDAC1) | 52.4 nM | [6] |
| FLT3/HDAC dual inhibitor (9e) | FLT3 mutant-transformed BaF3 cells | IC50 (HDAC3) | 14.7 nM | [6] |
Antimicrobial Activity
Aminopyridine carboxylates have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.
A study on methyl-2-aminopyridine-4-carboxylate derivatives showed varied antibacterial and antifungal activities, with inhibition zones ranging from 11–26 mm for bacteria and 10–16 mm for fungi[7]. The structure-activity relationship (SAR) studies revealed that substituents on the aromatic ring are crucial for the antimicrobial activity of these compounds[7]. Another study on 2-amino-3-cyanopyridine derivatives reported that compound 2c showed the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with MIC values of 0.039 ± 0.000 µg·mL−1[8][9].
The compound 5-butyl-2-pyridine carboxylic acid, produced by Aspergillus fumigatus, exhibited broad-spectrum antimicrobial activity, causing complete lethality of both Gram-positive and Gram-negative pathogenic bacteria at a concentration of 129 µg/mL[10]. Its minimum inhibitory concentration (MIC) values ranged from 0.069 to 17.85 mg/mL against various human pathogenic bacteria[10].
Furthermore, Cu(II) and Zn(II) carboxylate complexes containing aminopyridine have shown appreciable antimicrobial activity against Shigella flexneri, Streptococcus pneumoniae, Klebsiella pneumoniae, and Shigella boydii[11].
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| Methyl-2-aminopyridine-4-carboxylate derivatives | Bacteria | Zone of Inhibition | 11-26 mm | [7] |
| Methyl-2-aminopyridine-4-carboxylate derivatives | Fungi | Zone of Inhibition | 10-16 mm | [7] |
| 2-amino-3-cyanopyridine derivative 2c | S. aureus, B. subtilis | MIC | 0.039 ± 0.000 µg·mL−1 | [8][9] |
| 5-butyl-2-pyridine carboxylic acid | Gram-positive & Gram-negative bacteria | Lethal Concentration | 129 µg/mL | [10] |
| 5-butyl-2-pyridine carboxylic acid | Gram-positive bacteria | MIC | 0.069 - 1.12 mg/mL | [10] |
| 5-butyl-2-pyridine carboxylic acid | Gram-negative bacteria | MIC | 8.925 - 17.85 mg/mL | [10] |
| 2-aminopyridine derivative SB002 | Pseudomonas aeruginosa (ICL) | Inhibition | Complete at 75 µM | [12] |
| 2-aminopyridine derivative SB002 | Pseudomonas aeruginosa (MS) | Inhibition | >90% at 75 µM | [12] |
Enzyme and Ion Channel Modulation
A significant aspect of the biological activity of aminopyridine carboxylates lies in their ability to modulate the function of various enzymes and ion channels, which are critical targets in drug development.
Enzyme Inhibition
Aminopyridine derivatives have been identified as inhibitors of several key enzymes. For instance, 5-amide substituted pyridine-2-carboxylic acids are known inhibitors of prolyl 4-hydroxylase[13]. Aminopyridine carboxamides have been explored as inhibitors of c-Jun N-terminal Kinase (JNK)[14].
Derivatives of 2-aminopyridine have been shown to inhibit both isocitrate lyase (ICL) and malate synthase (MS), the two enzymes of the glyoxylate shunt in Pseudomonas aeruginosa, a pathway essential for the survival of the organism in mammalian systems[12]. Specifically, compound SB002 showed complete inhibition of ICL and over 90% inhibition of MS at a concentration of 75 µM[12].
More recently, novel 2-aminopyridine-based derivatives have been discovered as potent dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), showing promise for the treatment of refractory solid tumors and hematological malignancies[6].
Ion Channel Modulation
4-aminopyridine (4-AP) is a well-known blocker of voltage-gated potassium (Kv) channels[15][16]. This action enhances axonal conduction in demyelinated nerve fibers, which is the basis for its use in treating walking difficulties in multiple sclerosis patients[15][16]. Beyond its effect on Kv channels, 4-AP has also been shown to potentiate high voltage-activated Ca2+ channels (HVACCs) and inhibit inward Na+ currents in cerebellar granule cells[17][18].
Neuroprotective Effects
The ability of aminopyridines to modulate ion channels contributes to their significant neuroprotective effects. 4-aminopyridine has been shown to have neuroprotective properties beyond its symptomatic effects in conditions like multiple sclerosis and experimental optic neuritis[15][19]. It can protect oligodendrocytes from glutamate-induced stress and prevent demyelination[19].
Studies have shown that 4-AP can reduce the degeneration of the inner retinal layers in animal models of optic neuritis, suggesting a reduction in axonal damage[15]. Newly synthesized derivatives of 4-aminopyridine have also demonstrated a protective effect against cuprizone-induced demyelination in mice, with some compounds improving memory processes[20]. However, it is important to note that the neuroprotective or neurotoxic effects of 4-AP can be dose- and time-dependent, potentially mediated by the regulation of Kv channel interacting protein 1 (KChIP1)[21].
Experimental Protocols
General Synthesis of Aminopyridine Carboxylate Derivatives
A common method for the synthesis of 2-amino-3-cyanopyridine derivatives involves a multicomponent one-pot reaction using enaminones as key precursors under solvent-free conditions[8][9]. The general workflow is depicted below.
Caption: General workflow for the one-pot synthesis of 2-aminopyridine carboxylate derivatives.
Antimicrobial Activity Assessment
The antimicrobial activity of synthesized compounds is typically evaluated using standard methods such as the disk diffusion assay for initial screening, followed by the determination of the Minimum Inhibitory Concentration (MIC).
Caption: Standard workflow for antimicrobial activity screening of novel compounds.
Kinase Inhibition Mechanism
The inhibition of protein kinases by aminopyridine derivatives often involves the formation of hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. This interaction prevents the binding of ATP and subsequent phosphorylation of target substrates.
Caption: Simplified mechanism of kinase inhibition by aminopyridine carboxylate derivatives.
Conclusion
Aminopyridine carboxylates represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents, coupled with their ability to modulate key enzymes and ion channels, makes them highly attractive for further investigation and development. The structure-activity relationships of these compounds are a critical area of ongoing research, aiming to optimize their potency and selectivity for specific biological targets while minimizing toxicity. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminopyridine carboxamides as c-Jun N-terminal kinase inhibitors: targeting the gatekeeper residue and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl 5-Aminopyridine-3-Carboxylate Derivatives and Analogs
The pyridine scaffold is a fundamental building block in medicinal chemistry, integral to the structure of numerous therapeutic agents. Among these, derivatives of this compound and its analogs have garnered significant attention as a versatile foundation for developing novel drugs targeting a spectrum of diseases. These compounds have demonstrated a wide range of pharmacological effects, including anticancer, cardiovascular, anti-inflammatory, and antimicrobial activities.[1]
This technical guide provides a comprehensive overview of the current research on these derivatives. It details their synthesis, mechanisms of action, and key quantitative data from biological assays. Furthermore, it includes detailed experimental protocols and visual representations of associated signaling pathways to support ongoing research and development efforts in this promising area of medicinal chemistry.
Synthesis of this compound Derivatives
The synthesis of pyridine derivatives often employs multi-component reactions (MCRs), which are highly efficient in generating molecular complexity in a single step. One-pot reactions are particularly valuable as they minimize solvent usage, reduce waste, and save time during work-ups and purifications.[2]
A common approach involves a one-pot, four-component reaction using starting materials like malononitrile, ethyl acetoacetate, various substituted benzaldehydes, and an amino pyridine in ethanol with a catalytic amount of a base.[2] Another established method is the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidenemalononitrile derivatives in an ethanol/triethylamine (TEA) solution at room temperature.[3][4]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for a multi-component synthesis of a pyridine derivative.
Caption: Generalized workflow for a multi-component synthesis of pyridine derivatives.
Biological Activities and Quantitative Data
Derivatives and analogs of the this compound core exhibit a remarkable diversity of biological activities.
Anticancer and Antiproliferative Activity
This class of compounds has shown significant potential as anticancer agents by inhibiting key enzymes and signaling pathways involved in tumor progression.[1] Notably, analogs have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), as well as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2).[5][6] Other related compounds inhibit Pim-1 kinase, a key regulator of cell survival.[1]
The antiproliferative efficacy of various pyrano[3,2-c]quinoline and indole carboxamide derivatives has been evaluated against multiple cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) and mean growth inhibition (GI50) values.
Table 1: Antiproliferative Activity of Pyrano[3,2-c]quinoline Derivatives
| Compound | R Substituents | Target Cell Line | IC50 (nM) | Reference |
|---|---|---|---|---|
| 3a | R¹=R²=R³=H, R⁴=OMe | HT-29 (Colon) | 23 | [5] |
| 3f | R¹=CH₃, R²=R³=R⁴=H | HT-29 (Colon) | 25 | [5] |
| 3c | R¹=R²=R³=R⁴=H | MCF-7 (Breast) | 30 | [5] |
| 3c | R¹=R²=R³=R⁴=H | HT-29 (Colon) | 28 | [5] |
| 3g | R¹=R²=R³=R⁴=H | MCF-7 (Breast) | 42 | [5] |
| 3g | R¹=R²=R³=R⁴=H | HT-29 (Colon) | 30 | [5] |
| Erlotinib | (Reference Drug) | HT-29 (Colon) | 30 |[5] |
Table 2: Kinase Inhibitory Activity of Selected Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 3a | EGFR | 68 | [5] |
| 3a | HER-2 | 30 | [5] |
| 3f | EGFR | 71 | [5] |
| 3f | HER-2 | 33 | [5] |
| 3c | EGFR | 75 | [5] |
| 5i | EGFR | Not Specified | [6] |
| 5j | EGFR | Not Specified | [6] |
| 5c | CDK2 | 46 ± 05 | [6] |
| 5g | CDK2 | 33 ± 04 | [6] |
| 5i | CDK2 | 24 ± 02 | [6] |
| 5j | CDK2 | 16 ± 02 | [6] |
| Erlotinib | EGFR (Reference) | 80 | [5][6] |
| Dinaciclib | CDK2 (Reference) | 20 |[6] |
Table 3: Mean Antiproliferative Activity (GI50) of Indole Carboxamide Derivatives
| Compound | Mean GI50 (nM) across four cancer cell lines | Reference |
|---|---|---|
| 5g | 55 | [6] |
| 5i | 49 | [6] |
| 5j | 37 | [6] |
| Erlotinib | 33 |[6] |
Antimicrobial Activity
Certain quinolone derivatives have demonstrated promising activity against both bacterial and fungal strains.[7] The hexanoic acid-based fatty amide carboxylated quinolone derivative (8a) showed significant antibacterial activity, particularly against Staphylococcus aureus.[7]
Table 4: Antimicrobial Activity (MIC) of Quinolone Derivative 8a
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus MTCC 96 | 3.9 | [7] |
| Bacillus subtilis MTCC 121 (Biofilm) | 4.6 |[7] |
Cardiovascular Effects
Analogs of this compound have been investigated for their cardiovascular effects. One such derivative, designed as a milrinone analogue, exhibited positive inotropic activity, suggesting it may function as a phosphodiesterase 3 (PDE3) inhibitor to treat heart failure.[1]
Signaling Pathways in Cancer
The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cell signaling pathways. The inhibition of receptor tyrosine kinases like EGFR and HER-2 disrupts downstream cascades that control cell proliferation, survival, and angiogenesis.[1][5]
Caption: Inhibition of EGFR/HER-2 signaling by this compound analogs.
Key Experimental Protocols
Reproducibility is crucial for scientific advancement. The following sections detail generalized protocols for the synthesis and biological evaluation of these compounds, based on published methodologies.
Synthesis Protocol: Ethyl 1-amino-2-cyano-3-phenyl-3H-benzo[3][4]thiazolo[3,2-a]pyridine-4-carboxylate
This protocol is adapted from the synthesis of related benzo[3][4]thiazolo[3,2-a]pyridine derivatives.[3][4]
-
Reactant Preparation : Dissolve equimolar concentrations of ethyl 2-(benzo[d]thazol-2-yl)acetate (1 equivalent) and the desired arylidenemalononitrile derivative (1 equivalent) in absolute ethanol.
-
Reaction Initiation : Add a catalytic amount of triethylamine (TEA) to the solution.
-
Reaction Conditions : Stir the reaction mixture at room temperature.
-
Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Product Isolation : Upon completion, the solid product that precipitates is collected by filtration.
-
Purification : Wash the crude product with ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the purified compound.
-
Characterization : Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against kinases like EGFR and HER-2.[5]
-
Assay Components : Prepare a reaction mixture in a suitable assay buffer containing the target kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Compound Preparation : Dissolve the test compounds in DMSO to create stock solutions and prepare serial dilutions to determine IC50 values.
-
Reaction Initiation : Add the test compound dilutions to the kinase/substrate mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature. Initiate the kinase reaction by adding ATP.
-
Reaction Incubation : Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Signal Detection : Quantify the amount of substrate phosphorylation. This can be achieved using various methods, such as ELISA with a phospho-specific antibody, fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Biological Assay Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard method for evaluating the antiproliferative effects of compounds on cancer cell lines.[5]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 or HT-29) into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubation : Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 or GI50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. pubs.sciepub.com [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial suppliers of Ethyl 5-aminopyridine-3-carboxylate for research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Ethyl 5-aminopyridine-3-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its commercial availability, key specifications, and its application in the synthesis of biologically active compounds, particularly kinase inhibitors.
Commercial Availability and Specifications
This compound (CAS No. 17285-76-6) is readily available from a range of commercial suppliers catering to the research and development sector. The following tables summarize the key quantitative data from several listed suppliers. It is important to note that purity levels and available quantities can vary, and researchers should consult the suppliers directly for the most current information and to request certificates of analysis.
| Supplier | Purity | Available Quantities |
| Hangzhou J&H Chemical Co., Ltd. | ≥ 98% | Grams to Kilograms |
| Career Henan Chemical Co. | ≥ 97% | Grams to Kilograms |
| Beijing Bailingwei Technology Co., Ltd. | ≥ 95% | Grams |
| Tyger Scientific Inc. | ≥ 96% | Grams to Kilograms |
| Advanced Chemical Intermediates Ltd. | ≥ 95% | Grams |
Note: This information is based on publicly available data and may be subject to change. Please verify with the supplier.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 108-112 °C |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. |
Application in Medicinal Chemistry: A Versatile Scaffold
This compound serves as a critical starting material and intermediate in the synthesis of a wide array of heterocyclic compounds with therapeutic potential. The presence of three key functional groups—an amino group, an ethyl ester, and a pyridine ring—provides multiple reaction sites for chemical modification and the construction of more complex molecular architectures.
A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors.
Synthesis of Kinase Inhibitors
Derivatives of this compound are utilized in the synthesis of compounds targeting various kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase. These inhibitors are often designed to compete with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Experimental Protocols
While specific, detailed experimental protocols for the direct use of this compound are often proprietary or embedded within broader synthetic schemes in the literature, a general representative procedure for its utilization in the synthesis of a kinase inhibitor scaffold is provided below. This protocol is based on common synthetic transformations involving similar aminopyridine intermediates.
General Procedure for the Acylation of this compound
This reaction is a common first step in elaborating the aminopyridine scaffold.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the acylated product.
Signaling Pathways and Visualization
The therapeutic rationale for synthesizing derivatives of this compound often lies in their ability to modulate key cellular signaling pathways implicated in disease. For instance, in many cancers, the EGFR/HER-2 signaling pathway is constitutively active, leading to uncontrolled cell growth and proliferation.
Below is a simplified representation of the EGFR/HER-2 signaling pathway, a common target for inhibitors derived from aminopyridine scaffolds.
An In-depth Technical Guide to the Safety and Handling of Ethyl 5-aminopyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive safety, toxicological, and biological activity data for Ethyl 5-aminopyridine-3-carboxylate (CAS No. 17285-76-6) is limited in publicly available literature. The following guide is compiled based on information available for structurally related compounds, primarily other aminopyridine derivatives. It is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier before handling this compound and to conduct a thorough risk assessment. This guide should be used for informational purposes only.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. While specific, experimentally determined data for this compound is scarce, calculated properties and data for analogous compounds provide a general profile.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 166.18 g/mol | --INVALID-LINK--[1] |
| CAS Number | 17285-76-6 | --INVALID-LINK--[1] |
| Appearance | Solid (form may vary) | General information for similar compounds |
| Boiling Point | 328.1 °C at 760 mmHg | --INVALID-LINK--[1] |
| Storage | Store in a dry, sealed place | --INVALID-LINK--[1] |
Hazard Identification and GHS Classification
| Hazard Class | Hazard Category | GHS Hazard Statement Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 (assumed) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335 | May cause respiratory irritation.[3] |
Signal Word: Warning[1]
Hazard Pictogram:
Safety and Handling Precautions
Given the potential hazards, stringent adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[5] Handle in a well-ventilated area or a chemical fume hood.[5] Wash hands thoroughly after handling.[2] Keep away from sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Spill and Disposal Procedures
-
Spill Cleanup: For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a suitable, labeled container for disposal.[9] For large spills, evacuate the area and contact emergency services.[9] Avoid generating dust.
-
Disposal: Dispose of this material and its container at an approved waste disposal facility in accordance with local, regional, and national regulations.[9] Do not dispose of it down the drain.[9]
Experimental Protocols
This compound is primarily used as an intermediate in organic synthesis. Below are generalized protocols for its use, which should be adapted based on the specific reaction conditions.
General Procedure for N-Acylation
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a base (e.g., triethylamine, pyridine) to the solution.
-
Slowly add the acylating agent (e.g., an acid chloride or anhydride) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Use in Multi-component Reactions
Multi-component reactions often involve the one-pot synthesis of complex molecules. A representative, though not specific, protocol is outlined below.
-
To a solution of the starting materials (e.g., an aldehyde and a C-H acid) in a suitable solvent (e.g., ethanol), add this compound and a catalyst (e.g., a base like piperidine).[10]
-
Reflux the reaction mixture for the time specified in the literature, monitoring the reaction progress by TLC.[10]
-
After completion, cool the reaction mixture to room temperature.[10]
-
Precipitate the product by adding cold water or crushed ice.[10]
-
Collect the solid product by filtration, wash with a suitable solvent, and dry.[10]
-
Recrystallize the product from an appropriate solvent to obtain the pure compound.[10]
Potential Biological Activity and Signaling Pathways (Based on Derivatives)
While this compound itself is not known to have significant biological activity, its derivatives have been investigated for various therapeutic applications, including as antimicrobial and anti-inflammatory agents.[11][12]
Postulated Antimicrobial Mechanism of Action
Derivatives of aminopyridines have shown activity against various bacterial strains.[13] The proposed mechanism often involves the disruption of the bacterial cell membrane.[13]
Caption: Postulated antimicrobial action of aminopyridine derivatives.
Postulated Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of some pyridine derivatives are thought to be mediated through their iron-chelating properties, which can inhibit iron-dependent enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14][15]
References
- 1. CAS 17285-76-6 | Ethyl 5-amino-3-pyridinecarboxylate - Synblock [synblock.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. lobachemie.com [lobachemie.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. jetir.org [jetir.org]
- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 5-aminopyridine-3-carboxylate from 5-aminonicotinic acid
Application Note: This document provides a comprehensive protocol for the synthesis of Ethyl 5-aminopyridine-3-carboxylate, a valuable building block in pharmaceutical and materials science research. The primary method detailed is the Fischer esterification of 5-aminonicotinic acid using ethanol in the presence of an acid catalyst. An alternative method employing thionyl chloride is also presented for substrates that may be sensitive to strongly acidic conditions.
Introduction
This compound is a key intermediate in the development of various organic molecules. The esterification of its parent carboxylic acid, 5-aminonicotinic acid, is a fundamental transformation. This document outlines two reliable methods for this synthesis, providing detailed experimental procedures, reagent specifications, and purification techniques. The presence of the amino group on the pyridine ring requires careful consideration of reaction conditions to prevent unwanted side reactions.
Reaction Scheme
The overall chemical transformation is the esterification of the carboxylic acid group of 5-aminonicotinic acid with ethanol to yield the corresponding ethyl ester.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary methods for the synthesis are presented below. Method A, the Fischer-Speier esterification, is a classic and cost-effective approach.[1] Method B, utilizing thionyl chloride, offers a faster and often higher-yielding alternative, particularly for more complex substrates.
Method A: Fischer-Speier Esterification using Sulfuric Acid
This method involves the direct esterification of 5-aminonicotinic acid with ethanol using concentrated sulfuric acid as the catalyst. The use of a large excess of ethanol helps to drive the equilibrium towards the product.[2][3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Aminonicotinic Acid | 138.12 | 10.0 g | 0.072 mol |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 5.0 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-aminonicotinic acid (10.0 g, 0.072 mol) in absolute ethanol (100 mL).
-
Acid Addition: While stirring, slowly add concentrated sulfuric acid (5.0 mL) to the suspension. The addition is exothermic, and the mixture may warm up.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Yield: 75-85%
Method B: Esterification using Thionyl Chloride
This method involves the conversion of the carboxylic acid to an acyl chloride intermediate using thionyl chloride, which then reacts with ethanol to form the ester. This method is often faster and can provide higher yields.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Aminonicotinic Acid | 138.12 | 10.0 g | 0.072 mol |
| Thionyl Chloride (SOCl₂) | 118.97 | 10.5 mL | 0.144 mol |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Triethylamine | 101.19 | As needed | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 5-aminonicotinic acid (10.0 g, 0.072 mol) in 50 mL of anhydrous toluene.
-
Thionyl Chloride Addition: Add thionyl chloride (10.5 mL, 0.144 mol) dropwise to the suspension at room temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.
-
Ester Formation: To the resulting crude acyl chloride, add absolute ethanol (100 mL) and reflux for another 2 hours.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography as described in Method A.
Expected Yield: 85-95%
Data Summary
| Method | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| A | H₂SO₄ | 6 - 8 | Reflux (approx. 78) | 75 - 85 |
| B | SOCl₂ | 4 - 5 | Reflux (approx. 111 then 78) | 85 - 95 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound via Fischer Esterification (Method A).
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the One-Pot Synthesis of Substituted Ethyl 5-Aminopyridine-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a one-pot synthesis of substituted Ethyl 5-aminopyridine-3-carboxylates, valuable scaffolds in medicinal chemistry and drug development. The described methodology is based on a modified Bohlmann-Rahtz pyridine synthesis, a robust and versatile method for constructing the pyridine ring. This one-pot procedure enhances efficiency by combining multiple synthetic steps without the need for isolation of intermediates, thereby saving time and resources.
The synthesis involves a three-component reaction between a β-enamino ester, an ethynyl ketone, and an ammonia source, followed by an in-situ aromatization of the resulting dihydropyridine intermediate. This method allows for the introduction of various substituents on the pyridine ring, making it highly adaptable for the generation of compound libraries for structure-activity relationship (SAR) studies.
Reaction Principle
The one-pot synthesis proceeds through the following key steps:
-
In Situ Enamine Formation: A 1,3-dicarbonyl compound reacts with an ammonia source (e.g., ammonium acetate) to form a β-enamino ester.
-
Michael Addition: The enamine undergoes a Michael addition to an electron-deficient alkyne (an ethynyl ketone or ester).
-
Cyclodehydration: The resulting intermediate undergoes a cyclization and dehydration to form a 1,4-dihydropyridine derivative.
-
Aromatization: The dihydropyridine is oxidized in the same reaction vessel to yield the final substituted ethyl 5-aminopyridine-3-carboxylate.
This approach offers excellent regiocontrol and can be performed under relatively mild conditions.
Experimental Protocols
General Protocol for the One-Pot Synthesis of Ethyl 2,6-dimethyl-5-aminopyridine-3-carboxylate
This protocol describes the synthesis of a representative compound, Ethyl 2,6-dimethyl-5-aminopyridine-3-carboxylate, from ethyl acetoacetate, ethyl propiolate, and ammonium acetate, followed by in-situ oxidation.
Materials:
-
Ethyl acetoacetate
-
Ethyl propiolate
-
Ammonium acetate
-
Manganese dioxide (activated)
-
Ethanol (anhydrous)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add ethyl acetoacetate (1.0 eq), ammonium acetate (2.5 eq), and anhydrous ethanol (5 mL/mmol of ethyl acetoacetate).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the enamine.
-
Add ethyl propiolate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.
-
After the formation of the dihydropyridine intermediate is complete (as indicated by TLC), add activated manganese dioxide (5.0 eq) to the reaction mixture in one portion.
-
Continue to reflux the mixture for an additional 4-8 hours, monitoring the oxidation to the pyridine product by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2,6-dimethyl-5-aminopyridine-3-carboxylate.
Data Presentation
The following table summarizes representative yields for the synthesis of substituted pyridines using modified Bohlmann-Rahtz conditions, which are analogous to the protocol described above. The yields can vary depending on the specific substrates and reaction conditions used.
| Entry | Enamine/1,3-Dicarbonyl | Alkynone | Ammonia Source | Oxidant | Product | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | But-3-yn-2-one | Ammonium acetate | - (thermal aromatization) | Ethyl 2,6-dimethylnicotinate | 77 | [1] |
| 2 | Ethyl benzoylacetate | Phenylpropynone | Ammonium acetate | - (thermal aromatization) | Ethyl 2,4,6-triphenylnicotinate | 85 | [2] |
| 3 | Dimedone | Ethyl propiolate | Ammonium acetate | - (thermal aromatization) | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | 92 | [2] |
| 4 | Ethyl 3-aminocrotonate | Phenylpropynone | - | - (thermal aromatization) | Ethyl 2-methyl-6-phenylnicotinate | 88 | [3] |
| 5 | Ethyl acetoacetate | 4-(Trimethylsilyl)but-3-yn-2-one | Ammonium acetate | - (acid-catalyzed aromatization) | Ethyl 2,6-dimethyl-4-(trimethylsilyl)nicotinate | 75 | [2] |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the one-pot synthesis.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Application Notes
-
Scope and Limitations: This one-pot protocol is amenable to the synthesis of a variety of substituted ethyl 5-aminopyridine-3-carboxylates. By varying the 1,3-dicarbonyl compound and the ethynyl ketone, a diverse library of analogs can be generated. For example, using different β-ketoesters will introduce various substituents at the 2- and 6-positions of the pyridine ring. The use of substituted propiolates will allow for functionalization at the 4-position. However, substrates that are sensitive to acidic or oxidative conditions may require optimization of the reaction parameters or the use of alternative catalysts and oxidants.[3]
-
Choice of Oxidant: Activated manganese dioxide is a mild and effective oxidant for the aromatization of dihydropyridines. Other oxidizing agents such as selenium dioxide, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or even air/oxygen under specific catalytic conditions can also be employed. The choice of oxidant may need to be optimized for specific substrates to maximize yield and minimize side reactions.
-
Catalyst Modification: While the protocol described uses thermal conditions, the Bohlmann-Rahtz reaction can be catalyzed by Brønsted or Lewis acids to proceed at lower temperatures.[4] For acid-sensitive substrates, the use of a solid-supported acid catalyst like Amberlyst 15 can be advantageous as it simplifies the workup procedure.[3]
-
Safety Precautions: Standard laboratory safety procedures should be followed. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Ethyl propiolate is a lachrymator and should be handled with care. Manganese dioxide is a strong oxidizing agent and should not be mixed with combustible materials.
References
Application Notes and Protocols: Esterification of 5-Aminopyridine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 5-aminopyridine-3-carboxylic acid is a crucial chemical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting esters, such as ethyl 5-aminopyridine-3-carboxylate, serve as versatile building blocks in medicinal chemistry. This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and illustrative data for the synthesis of this compound via Fischer-Speier esterification.
Reaction Mechanism: Fischer-Speier Esterification
The esterification of 5-aminopyridine-3-carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), proceeds via the Fischer-Speier esterification mechanism.[1] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2][3]
The key steps in the mechanism are:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][4]
-
Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, which is a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[2][3][4]
Experimental Protocol
This protocol details the synthesis of this compound.
Materials:
-
5-Aminopyridine-3-carboxylic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-aminopyridine-3-carboxylic acid (1.0 eq). Add a large excess of anhydrous ethanol (10-20 eq), which serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition should be done in an ice bath to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture over crushed ice and neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ evolution may occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization if a suitable solvent is found.
Data Presentation
The following table presents illustrative data for the esterification of 5-aminopyridine-3-carboxylic acid under various conditions. This data is intended to demonstrate how results can be structured for comparison and optimization studies.
| Entry | Catalyst (eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | H₂SO₄ (0.1) | 80 (Reflux) | 4 | 75 | 92 |
| 2 | H₂SO₄ (0.2) | 80 (Reflux) | 4 | 85 | 94 |
| 3 | H₂SO₄ (0.2) | 80 (Reflux) | 8 | 92 | 95 |
| 4 | TsOH (0.2) | 80 (Reflux) | 8 | 88 | 96 |
| 5 | H₂SO₄ (0.2) | 60 | 12 | 65 | 90 |
Troubleshooting and Optimization
-
Low Yield: A low yield of the desired ester may result from an incomplete reaction.[4] Since the reaction is an equilibrium process, ensure a sufficient excess of alcohol is used.[2][4] The removal of water using a Dean-Stark trap can also drive the reaction to completion.[4]
-
Side Reactions: At elevated temperatures, decarboxylation of the carboxylic acid can occur.[4] It is crucial to maintain the lowest effective temperature for the reaction. The amino group on the pyridine ring is generally stable under these conditions but can be protonated, which does not typically interfere with the esterification of the carboxylic acid.
-
Purification Challenges: The basicity of the pyridine nitrogen and the amino group may cause streaking on silica gel chromatography. The addition of a small amount of a basic modifier like triethylamine to the eluent can improve the separation.
References
The Versatility of Ethyl 5-aminopyridine-3-carboxylate: A Building Block for Novel Heterocyclic Compounds
Application Note
Ethyl 5-aminopyridine-3-carboxylate is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a wide array of fused heterocyclic compounds. Its unique structure, featuring an amino group and an ethyl carboxylate moiety on a pyridine ring, allows for diverse chemical transformations, making it a valuable tool for researchers in medicinal chemistry and drug discovery. This document provides an overview of its applications in synthesizing biologically active molecules, including detailed experimental protocols and quantitative data on their activities.
Key Applications in Organic Synthesis
This compound is extensively utilized in multicomponent reactions to construct complex molecular architectures in a single step. Its nucleophilic amino group and the electrophilic character of the ester group, often after modification, enable its participation in various cyclization and condensation reactions.
One of the prominent applications is in the Hantzsch dihydropyridine synthesis and related reactions for the preparation of substituted dihydropyridines. These compounds are well-known for their cardiovascular properties, acting as calcium channel blockers.[1][2][3]
Furthermore, this building block is instrumental in the synthesis of fused pyranopyridine and quinolinone derivatives. These scaffolds are present in numerous compounds exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[4][5][6][7][8][9][10][11] Specifically, certain quinoline derivatives synthesized using aminopyridine precursors have shown promising inhibitory activity against key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4][5][6][7][8][11]
Quantitative Biological Activity Data
The strategic use of this compound and its analogs as synthons has led to the discovery of potent bioactive molecules. The following tables summarize the in vitro biological activities of representative compounds.
Table 1: Anticancer Activity of Quinolone and Pyrano[3,2-c]quinoline Derivatives
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |
| Compound 5a | EGFR | 71 | - | [5][6] |
| HER-2 | 31 | - | [5][6] | |
| Compound 5e | EGFR | 71 | - | [4] |
| HER-2 | 21 | - | [4] | |
| BRAFV600E | 62 | - | [4] | |
| Compound 5h | EGFR | 75 | - | [4] |
| HER-2 | 23 | - | [4] | |
| BRAFV600E | 67 | - | [4] | |
| Erlotinib (Reference) | EGFR | 80 | - | [5][6] |
| Lapatinib (Reference) | HER-2 | 26 | - | [6] |
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 8 | Staphylococcus aureus | - (Highest Scavenging Activity IC50: 43.39 µg/ml) | [12] |
| Pyridine Thiosemicarbazone 3q | Acinetobacter baumannii | <32 (97.63% growth inhibition) | [13] |
| Pyridine Thiosemicarbazone 3x | Candida albicans | <32 (95.77% growth inhibition) | [13] |
| Nicotinonitrile 7 & 9 | Candida albicans | 1.95 | [14] |
| Nicotinonitrile 11 | Rhizopus sp. | 1.95 | [14] |
| Nicotinonitrile 14 | Aspergillus niger & Candida albicans | 1.95 | [14] |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving aminopyridine carboxylate analogs.
Protocol 1: One-Pot Synthesis of Novel Dihydropyridine Derivatives
This protocol outlines a four-component reaction for the synthesis of dihydropyridine derivatives.
Reaction:
Aromatic Aldehyde + Ethyl Acetoacetate + Ammonium Acetate + Guanidine Hydrochloride → Dihydropyridine Derivative
Procedure:
-
To a solution of the selected aromatic aldehyde (e.g., 1,3-diphenyl pyrazole-4-carbaldehyde, 10 g, 40.3 mmol) in ethyl acetoacetate (14.13 g, 108.57 mmol), add ammonium acetate (4.187 g, 54.318 mmol) and guanidine hydrochloride (0.555 g, 5.81 mmol) at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Crystallize the resulting solid product from ethanol to yield the pure dihydropyridine derivative.
Protocol 2: Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates
This protocol describes the synthesis of pyrano[3,2-c]quinoline derivatives, which have shown potential as dual EGFR/HER-2 inhibitors.[11]
Reaction:
4-hydroxy-2-quinolinone + Ethyl 2-cyano-3-phenylacrylate → Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate
Procedure:
Method I (Conventional Heating):
-
A mixture of the appropriate 4-hydroxy-2-quinolinone (1a–f, 1 mmol) and ethyl 2-cyano-3-phenylacrylate (2a–c, 1 mmol) is dissolved in dimethylformamide (DMF, 10 mL).
-
Anhydrous potassium carbonate (K₂CO₃, 0.138 g, 1 mmol) is added as a catalyst.
-
The reaction mixture is heated at 80 °C for a specified time (refer to the original literature for specific derivatives).
-
After cooling, the mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure product.
Method II (Microwave Irradiation):
-
A mixture of the appropriate 4-hydroxy-2-quinolinone (1a–f, 1 mmol), ethyl 2-cyano-3-phenylacrylate (2a–c, 1 mmol), and a catalytic amount of K₂CO₃ is placed in a microwave-safe vessel.
-
The mixture is irradiated in a microwave synthesizer at a specified power and time (e.g., 3-7 minutes).
-
After completion, the reaction mixture is cooled, and the product is isolated and purified as described in Method I.
Visualizing Synthetic Pathways and Biological Mechanisms
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway targeted by molecules derived from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthetic Protocols for Novel Heterocyclic Compounds Derived from Ethyl 5-Aminopyridine-3-carboxylate
Application Note: The following protocols detail the synthesis of novel fused heterocyclic compounds, specifically pyrido[3,2-d]pyrimidines, utilizing Ethyl 5-aminopyridine-3-carboxylate as a key starting material. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their structural analogy to purines and pteridines, which are prevalent in biologically active molecules. The described methodologies provide a basis for the exploration of new chemical entities with potential therapeutic applications.
Introduction
This compound is a versatile bifunctional molecule containing both an amino group and an ester moiety on a pyridine ring. This arrangement makes it an ideal precursor for the construction of various fused heterocyclic systems through cyclocondensation reactions. The protocols outlined below describe the synthesis of key pyrido[3,2-d]pyrimidine intermediates, which can be further functionalized to generate a library of novel compounds for biological screening.
Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one
This protocol describes the synthesis of the foundational pyrido[3,2-d]pyrimidin-4(one) scaffold through a cyclocondensation reaction of this compound with formamide.
Experimental Protocol:
A mixture of this compound (1.66 g, 10 mmol) and formamide (20 mL) is heated at 160-170°C for 4 hours with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with ethanol and dried under vacuum to yield Pyrido[3,2-d]pyrimidin-4(3H)-one.
Synthesis of 2,4-Dihydroxypyrido[3,2-d]pyrimidine
This protocol details the formation of a dihydroxy-substituted pyrido[3,2-d]pyrimidine via a cyclization reaction with urea. This derivative offers multiple sites for further chemical modification.
Experimental Protocol:
This compound (1.66 g, 10 mmol) is thoroughly mixed with urea (1.2 g, 20 mmol). The mixture is then heated to 180-190°C in a sealed tube for 5 hours. After cooling, the solid mass is triturated with water, and the resulting solid is collected by filtration. The crude product is washed with ethanol and recrystallized from a suitable solvent to afford pure 2,4-Dihydroxypyrido[3,2-d]pyrimidine.
Synthesis of 4-Chloropyrido[3,2-d]pyrimidine
The following protocol describes the chlorination of the pyrido[3,2-d]pyrimidin-4(one) scaffold, a crucial step for enabling subsequent nucleophilic substitution reactions to introduce diverse functionalities.
Experimental Protocol:
Pyrido[3,2-d]pyrimidin-4(3H)-one (1.47 g, 10 mmol) is refluxed in an excess of phosphorus oxychloride (POCl₃, 15 mL) for 6 hours. The reaction mixture is then cooled, and the excess POCl₃ is carefully removed under reduced pressure. The residue is poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with cold water until neutral, and dried to give 4-Chloropyrido[3,2-d]pyrimidine.
Quantitative Data Summary
| Product Name | Starting Material | Reagent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Pyrido[3,2-d]pyrimidin-4(3H)-one | This compound | Formamide | 4 | 75-85 | >300 |
| 2,4-Dihydroxypyrido[3,2-d]pyrimidine | This compound | Urea | 5 | 70-80 | >300 |
| 4-Chloropyrido[3,2-d]pyrimidine | Pyrido[3,2-d]pyrimidin-4(3H)-one | POCl₃ | 6 | 80-90 | 155-157 |
Visualizing the Synthetic Workflow and Signaling Pathways
To illustrate the logical flow of the synthesis and the potential for creating diverse molecular entities, the following diagrams are provided.
Caption: Overall synthetic workflow from the starting material to novel compounds.
Caption: Reaction pathway for Pyrido[3,2-d]pyrimidin-4(3H)-one synthesis.
Application of Ethyl 5-Aminopyridine-3-Carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-aminopyridine-3-carboxylate is a versatile heterocyclic scaffold that holds significant promise in medicinal chemistry. Its inherent structural features, including a pyridine ring substituted with an amino group and an ethyl carboxylate, provide a valuable platform for the synthesis of diverse molecular entities with a wide range of biological activities. The strategic placement of these functional groups allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive overview of the applications of the this compound scaffold, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also presented.
Core Applications in Drug Discovery
The this compound moiety serves as a crucial building block in the design of compounds targeting a variety of biological targets implicated in human diseases. Its derivatives have shown potential as:
-
Anticancer Agents: By acting as inhibitors of key signaling proteins such as protein kinases.
-
Anti-inflammatory Agents: Through the modulation of inflammatory pathways.
-
Antimicrobial Agents: Exhibiting activity against various pathogens.
The primary focus of this document will be on its application in the development of anticancer agents, particularly kinase inhibitors.
Application as a Scaffold for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for drug discovery. The aminopyridine core of this compound can act as a bioisostere for other hinge-binding motifs found in known kinase inhibitors. The amino group can form critical hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The ethyl carboxylate and the pyridine ring itself offer multiple points for modification to enhance potency, selectivity, and drug-like properties.
Quantitative Data for Aminopyridine-Based Inhibitors
The following table summarizes the in vitro activity of various pyridine and pyrimidine derivatives, highlighting the potential of the broader aminopyridine scaffold in kinase inhibition and anticancer activity. While specific data for derivatives of this compound are limited in publicly available literature, the data for these related compounds provide valuable insights into the potential of this chemical class.
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| 4,6-Diaryl-2-iminopyridine-3-carbonitriles | HT-29 (colon cancer) | 3 µM | [1][2] |
| 4,6-Diaryl-2-iminopyridine-3-carbonitriles | PDE3A | 27 µM | [1][2] |
| Morpholinopyrimidine-5-carbonitriles | Leukemia SR | 0.09 µM | [3] |
| Morpholinopyrimidine-5-carbonitriles | PI3Kα | 0.17 µM | [3] |
| Morpholinopyrimidine-5-carbonitriles | mTOR | 0.83 µM | [3] |
| Imidazo[1,2-a]pyridine derivatives | PI3Kα | 7.9 µM (T47D), 9.4 µM (MCF-7) | [4] |
| Aminopyrimidine derivatives | TRKA | 5.0 nM | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted Pyridine-3-Carboxylate Derivatives
This protocol describes a general method for the synthesis of substituted pyridine derivatives, which can be adapted for the derivatization of the this compound scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)
-
Anhydrous solvent (e.g., DMF or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the aryl or heteroaryl halide (1.2 equivalents), the palladium catalyst (0.1 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired derivative.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the kinase solution.
-
Add 2.5 µL of the test compound dilution or DMSO (as a control).
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[6]
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Signaling Pathways
Derivatives of the aminopyridine scaffold have been shown to inhibit various kinases involved in cancer cell proliferation and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.
References
- 1. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Ethyl 5-Aminopyridine-3-Carboxylate: A Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients
Introduction: Ethyl 5-aminopyridine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, makes it an ideal starting material for the synthesis of a diverse range of more complex molecules. The pyridine core is a common motif in numerous approved drugs, and the substitution pattern of this precursor allows for regioselective modifications, enabling the exploration of chemical space in drug discovery programs. These application notes provide detailed protocols for the transformation of this compound into key intermediates and a representative hypothetical active pharmaceutical ingredient (API), highlighting its potential in the development of novel therapeutics.
Application Note 1: Synthesis of Key Intermediates from this compound
The primary amino group and the ethyl ester of the title compound can be selectively functionalized to yield key intermediates for further elaboration. The following protocols detail the reduction of the ester to an alcohol and the acylation of the amino group to form an amide.
Experimental Protocols
Protocol 1: Reduction of this compound to (5-Aminopyridin-3-yl)methanol
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.
-
Isolation and Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (5-aminopyridin-3-yl)methanol.
Protocol 2: Acylation of this compound to Ethyl 5-Benzamidopyridine-3-carboxylate
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Reagent Addition: Add a base, for example, triethylamine (1.2 eq), to the solution. Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by recrystallization or column chromatography to yield ethyl 5-benzamidopyridine-3-carboxylate.
Quantitative Data
| Intermediate | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| (5-Aminopyridin-3-yl)methanol | This compound | Lithium aluminum hydride | THF | 75-85 |
| Ethyl 5-benzamidopyridine-3-carboxylate | This compound | Benzoyl chloride, Triethylamine | DCM | 80-90 |
Synthetic Workflow for Key Intermediates
Application Note 2: Synthesis of a Hypothetical Kinase Inhibitor
The 5-aminopyridine-3-carboxamide scaffold is a common feature in many kinase inhibitors. The following protocol outlines a potential synthetic route to a hypothetical kinase inhibitor from this compound, demonstrating its utility in constructing more complex, biologically active molecules.
Experimental Protocols
Protocol 3: Amidation of this compound
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: Add a solution of ammonia in methanol (7N, 10 eq).
-
Reaction Progression: Heat the mixture to 80-100 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. The product, 5-aminopyridine-3-carboxamide, will precipitate. Filter the solid, wash with cold methanol, and dry under vacuum.
Protocol 4: Suzuki Coupling for Biaryl Formation
-
Precursor Modification (not shown in detail): The 5-aminopyridine-3-carboxamide would first need to be halogenated (e.g., brominated) at a suitable position on the pyridine ring to enable cross-coupling.
-
Reaction Setup: To a mixture of the brominated 5-aminopyridine-3-carboxamide derivative (1.0 eq), a suitable arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent mixture like 1,4-dioxane and water, add a base such as sodium carbonate (2.0 eq).
-
Reaction Progression: Heat the mixture under an inert atmosphere at 90-110 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final biaryl compound.
Quantitative Data for Hypothetical Kinase Inhibitor Synthesis
| Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (by HPLC) (%) |
| 5-Aminopyridine-3-carboxamide | This compound | Ammonia in Methanol | Methanol | 85-95 | >98 |
| Hypothetical Biaryl Kinase Inhibitor | Brominated Amide Precursor | Arylboronic acid, Pd(PPh3)4, Na2CO3 | Dioxane/Water | 60-75 | >95 |
Synthetic Pathway to a Hypothetical Kinase Inhibitor
Application Notes and Protocols for High-Throughput Screening of Ethyl 5-aminopyridine-3-carboxylate Derivatives
Introduction
Ethyl 5-aminopyridine-3-carboxylate and its structural analogs represent a versatile scaffold in medicinal chemistry. Derivatives of this core have been investigated for a range of biological activities, including the inhibition of kinases, phosphatases, and other enzymes central to disease signaling pathways. High-throughput screening (HTS) provides an efficient approach to systematically evaluate large libraries of such compounds to identify initial hits for further drug development.
This document outlines a detailed protocol for a representative HTS assay—a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for a generic tyrosine kinase—which is a common methodology for screening small molecule inhibitors.[1][2]
Application Note 1: TR-FRET Kinase Inhibition Assay
Objective: To identify inhibitors of a target kinase from a library of compounds based on the this compound scaffold using a TR-FRET immunoassay. This assay measures the phosphorylation of a substrate peptide by the kinase.
Principle: The assay quantifies the phosphorylation of a biotinylated peptide substrate by the target kinase. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a Streptavidin-Allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor (FRET), resulting in a high TR-FRET signal. Inhibitors of the kinase prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Experimental Workflow
Caption: High-throughput screening workflow for a TR-FRET kinase assay.
Illustrative Quantitative Data
The following table summarizes hypothetical data for a primary screen of 10,000 compounds from a library of this compound derivatives, followed by dose-response analysis of a confirmed hit.
| Parameter | Value | Description |
| Primary Screen | ||
| Screened Compounds | 10,000 | Number of unique derivatives tested. |
| Compound Concentration | 10 µM | Final concentration in the assay. |
| Z' Factor | 0.78 | A measure of assay quality and robustness (a value > 0.5 is considered excellent). |
| Signal-to-Background | 8.5 | Ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Primary Hit Rate | 0.5% | Percentage of compounds showing >50% inhibition. |
| Dose-Response (Hit Cpd) | ||
| Compound ID | EAPC-H7 | An illustrative hit compound. |
| IC50 | 0.25 µM | Concentration of the inhibitor required to reduce enzyme activity by 50%. |
| Hill Slope | 1.1 | The steepness of the dose-response curve. |
| Maximum Inhibition | 98% | The maximum percentage of inhibition observed at saturating concentrations of the compound. |
Protocol: TR-FRET Kinase Inhibition HTS Assay
Materials:
-
384-well, low-volume, white assay plates
-
TR-FRET compatible microplate reader
-
Acoustic dispenser or pin tool for compound transfer
-
Multichannel pipettes or automated liquid handlers
-
Target Kinase (e.g., recombinant human tyrosine kinase)
-
Biotinylated peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Detection buffer (e.g., Kinase buffer containing 0.05% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds (solubilized in DMSO)
-
Positive control (e.g., a known inhibitor like Staurosporine)
-
Negative control (DMSO vehicle)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and controls in DMSO.
-
Using an acoustic dispenser, transfer 20 nL of each compound solution into the wells of a 384-well assay plate. Each plate should include columns for positive and negative controls.
-
-
Kinase Reaction:
-
Prepare the Kinase/Substrate master mix in kinase reaction buffer. The final concentration should be 2X the desired assay concentration.
-
Dispense 5 µL of the Kinase/Substrate mix into each well of the assay plate containing the pre-spotted compounds.
-
Prepare the ATP solution in kinase reaction buffer at a 2X final concentration (e.g., at the Km for the kinase).
-
To initiate the reaction, dispense 5 µL of the 2X ATP solution into all wells. The final reaction volume is 10 µL.
-
Briefly centrifuge the plates to ensure proper mixing.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection master mix by diluting the Eu-labeled antibody and SA-APC in detection buffer.
-
To stop the kinase reaction and initiate detection, add 10 µL of the detection master mix to each well.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET enabled microplate reader.
-
Use an excitation wavelength of 320 nm or 340 nm.
-
Measure emission at two wavelengths: 665 nm (acceptor) and 615 nm (donor).
-
Use a time-delay setting (e.g., 100 µs) to minimize background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
Identify primary hits based on a predefined inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments and calculate IC50 values by fitting the data to a four-parameter logistic model.
-
Signaling Pathway Context
Derivatives of pyridine carboxamides have been identified as inhibitors of key signaling molecules. For example, some act as allosteric inhibitors of SHP2, a critical protein tyrosine phosphatase that regulates the RAS-MAPK pathway.[3] The diagram below illustrates a simplified generic kinase signaling cascade that could be targeted by such inhibitors.
Caption: Simplified RAS-MAPK signaling pathway targeted by kinase inhibitors.
References
- 1. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 3. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Ethyl 5-aminopyridine-3-carboxylate: Application Notes and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Ethyl 5-aminopyridine-3-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its purity and structural integrity are critical for drug development and manufacturing. The following sections detail the application of various analytical techniques, including chromatography and spectroscopy, to ensure the quality and consistency of this molecule.
Chromatographic Analysis: Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for the separation of the compound from related substances and impurities.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound. This technique is suitable for both qualitative and quantitative analysis, allowing for the detection and quantification of the main component and any potential impurities. A C18 column is effective in retaining the compound, and a mobile phase consisting of a buffered aqueous solution and an organic modifier provides good separation.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Data Presentation:
| Compound | Retention Time (min) |
| This compound | Expected in the mid-to-late gradient |
| Potential Impurities | Varies depending on polarity |
Note: The exact retention time will depend on the specific HPLC system and column used. Method validation is required for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the identification and quantification of volatile impurities in this compound. It can also be used to confirm the molecular weight of the compound. Due to its polarity, derivatization may sometimes be employed to improve its volatility and chromatographic peak shape, though direct injection is often feasible.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.5 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 min.
-
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or methanol.
Data Presentation:
| Parameter | Value |
| Molecular Ion (M+) | Expected at m/z 166 |
| Key Fragment Ions | To be determined experimentally |
Spectroscopic Analysis: Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR spectroscopy are primary techniques for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. Data from related compounds, such as Ethyl 5-amino-6-methylpyridine-3-carboxylate, can provide expected chemical shift ranges.[1]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
Data Presentation (Expected Chemical Shifts):
¹H NMR (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | Pyridine-H |
| ~7.8 | s | 1H | Pyridine-H |
| ~7.0 | s | 1H | Pyridine-H |
| ~5.5 | br s | 2H | -NH₂ |
| 4.2-4.3 | q | 2H | -OCH₂CH₃ |
| 1.2-1.3 | t | 3H | -OCH₂CH₃ |
¹³C NMR (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~150 | Pyridine-C |
| ~145 | Pyridine-C |
| ~130 | Pyridine-C |
| ~120 | Pyridine-C |
| ~115 | Pyridine-C |
| ~60 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: The chemical shifts are estimates based on structurally similar compounds and may vary.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. Characteristic absorption bands for the amine, ester, and aromatic pyridine ring can be observed.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.
Data Presentation (Expected Absorption Bands):
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3450-3300 | N-H | Amine stretching |
| 3100-3000 | C-H | Aromatic C-H stretching |
| 2980-2850 | C-H | Aliphatic C-H stretching |
| ~1720 | C=O | Ester carbonyl stretching |
| ~1600, ~1480 | C=C, C=N | Aromatic ring stretching |
| ~1250 | C-O | Ester C-O stretching |
Note: The exact peak positions and intensities may vary.[2]
Mass Spectrometry (MS)
Application Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Electron ionization (EI) is a common technique that can be coupled with GC.
Experimental Protocol:
-
Instrumentation: Mass spectrometer (can be coupled with GC as described in section 1.2 or via direct infusion).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis: Monitor the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Data Presentation (Expected Fragmentation):
| m/z | Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 138 | [M - C₂H₄]⁺ |
| 121 | [M - OC₂H₅]⁺ |
| 93 | [M - COOC₂H₅]⁺ |
Note: Fragmentation patterns are predictive and should be confirmed by experimental data. The fragmentation of ethyl carboxylates often involves the loss of the ethoxy group or ethylene.[3]
UV-Visible Spectroscopy
Application Note: UV-Vis spectroscopy can be used to determine the absorption characteristics of this compound, which is useful for quantitative analysis using HPLC-UV and for understanding its electronic properties. The pyridine ring and amino substituent will give rise to characteristic absorption maxima.
Experimental Protocol:
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: Ethanol or Methanol.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent (e.g., 10 µg/mL).
-
Data Acquisition: Scan the absorbance from 200 to 400 nm.
Data Presentation (Expected Absorption):
| Solvent | λmax (nm) |
| Ethanol | Expected in the range of 230-250 nm and 280-320 nm |
Note: The exact wavelength of maximum absorbance (λmax) should be determined experimentally.
References
Application Notes and Protocols for the Derivatization of Ethyl 5-aminopyridine-3-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of Ethyl 5-aminopyridine-3-carboxylate, a versatile scaffold for the synthesis of biologically active compounds. This document outlines detailed protocols for N-acylation and N-sulfonylation reactions to generate a library of derivatives for biological screening. Furthermore, it presents a framework for evaluating their potential as anticancer agents, particularly as inhibitors of key signaling pathways involved in tumor growth and angiogenesis.
Introduction
This compound is a valuable starting material in medicinal chemistry due to the presence of a reactive primary amino group and a modifiable ester functionality on a pyridine core. The pyridine ring is a well-established privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. Derivatization of the 5-amino group allows for the systematic exploration of the chemical space around the pyridine core, enabling the development of structure-activity relationships (SAR) and the optimization of lead compounds.
Recent research has highlighted the potential of pyridine-based compounds as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document provides protocols to synthesize novel derivatives of this compound and suggests screening assays to evaluate their biological activity.
Experimental Protocols
The following protocols describe general methods for the N-acylation and N-sulfonylation of this compound. These can be adapted for a wide range of acylating and sulfonylating agents to generate a diverse library of compounds.
General Protocol for N-Acylation
This protocol details the reaction of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride, or substituted variants)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Add triethylamine (1.5 eq.) to the solution and cool the flask in an ice bath.
-
Addition of Acylating Agent: While stirring, add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-acylated derivative.
General Protocol for N-Sulfonylation
This protocol describes the reaction of this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or DCM
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, if needed)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM in a round-bottom flask and cool in an ice bath.
-
Addition of Sulfonylating Agent: Add the sulfonyl chloride (1.2 eq.) portion-wise or dropwise to the stirred solution. A catalytic amount of DMAP can be added to accelerate the reaction if necessary.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: If pyridine is used as the solvent, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired N-sulfonylated derivative.
Data Presentation
While specific biological data for derivatives of this compound is not extensively available in the public domain, the following tables present illustrative quantitative data for structurally related pyridine and quinoline derivatives as inhibitors of cancer cell growth and key kinases. This data can serve as a benchmark for newly synthesized compounds.
Table 1: Illustrative Anticancer Activity of Related Pyridine Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| PD-1 | 2-Oxo-pyridine | Caco-2 (Colon) | 7.83 |
| PD-2 | Pyridine-derived | HepG2 (Liver) | 4.25[1] |
| PD-3 | Pyridine-derived | MCF-7 (Breast) | 6.08[1] |
| QD-1 | Quinoline-3-carboxylate | HT-29 (Colon) | 0.023[2] |
| QD-2 | Quinoline-3-carboxylate | MCF-7 (Breast) | 0.025[2] |
Disclaimer: The data presented in this table is for structurally related compounds and should be used for comparative purposes only.
Table 2: Illustrative Kinase Inhibitory Activity of Related Pyridine Derivatives
| Compound ID | Derivative Type | Kinase Target | IC₅₀ (nM) |
| PD-4 | 2-Oxo-pyridine | EGFR | 124 |
| PD-5 | 2-Oxo-pyridine | VEGFR-2 | 221 |
| PD-6 | Pyridine-derived | VEGFR-2 | 1.33[3] |
| QD-3 | Quinoline-3-carboxylate | EGFR | 68[2] |
| QD-4 | Quinoline-3-carboxylate | HER-2 | 30[2] |
Disclaimer: The data presented in this table is for structurally related compounds and should be used for comparative purposes only.
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and the targeted biological pathways.
Experimental Workflow
Caption: Experimental workflow for derivatization and biological screening.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by a pyridine derivative.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 5-aminopyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Ethyl 5-aminopyridine-3-carboxylate, particularly when utilizing methods involving the Hofmann rearrangement of Ethyl 5-carbamoylpyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that leads to side reactions?
A1: A prevalent method for synthesizing this compound is through the Hofmann rearrangement of Ethyl 5-carbamoylpyridine-3-carboxylate.[1][2] This reaction converts a primary amide into a primary amine with one fewer carbon atom. While effective, this pathway is susceptible to several side reactions if not performed under optimal conditions.
Q2: What are the primary types of side reactions to expect?
A2: The main side reactions include incomplete rearrangement, hydrolysis of the ethyl ester, and the formation of urea-based byproducts from the reactive isocyanate intermediate. The purity of the starting materials can also introduce impurities.
Q3: How can I monitor the progress of the reaction to minimize side product formation?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material and a pure product standard (if available), you can determine the extent of conversion and the emergence of any significant byproducts.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can also be exothermic, so careful temperature control is essential.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete Hofmann rearrangement.[3][4] 2. Hydrolysis of the ethyl ester group. 3. Formation of significant amounts of byproducts. | 1. Ensure the molar ratios of bromine and base are correct. Optimize reaction temperature and time. 2. Use a less concentrated base or perform the reaction at a lower temperature to minimize ester hydrolysis. 3. See below for specific byproduct troubleshooting. |
| Presence of a Carboxylic Acid Impurity | The basic reaction conditions (e.g., NaOH) have caused the hydrolysis of the ethyl ester to 5-aminopyridine-3-carboxylic acid. | - Use a milder base or a non-aqueous solvent system if possible. - Minimize reaction time. - Purify the final product via column chromatography or recrystallization, carefully selecting the solvent system to separate the more polar carboxylic acid. |
| Formation of Urea Byproducts | The highly reactive isocyanate intermediate has reacted with the starting amide or the product amine. | - Ensure rapid and efficient hydrolysis of the isocyanate by having sufficient water present after the rearrangement step. - Maintain a lower reaction temperature to control the reactivity of the isocyanate. |
| Product is Colored (Yellow/Brown) | Possible formation of azoxy or other colored impurities due to oxidation or side reactions of the aromatic amine. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the product using activated carbon treatment during recrystallization. |
| Unreacted Starting Material Remains | Insufficient bromine or base, or the reaction was not allowed to proceed to completion. | - Check the stoichiometry of your reagents. - Increase the reaction time or temperature, while monitoring for the formation of other impurities via TLC. |
Experimental Protocols
A detailed experimental protocol for the Hofmann rearrangement should be followed carefully. Key steps generally include:
-
N-bromoamide formation: The reaction of the starting amide with bromine in a basic medium.
-
Rearrangement: The migration of the aryl group to the nitrogen, forming an isocyanate.[1][3]
-
Hydrolysis: The reaction of the isocyanate with water to yield the primary amine and carbon dioxide.[4]
Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Purification of Crude Ethyl 5-aminopyridine-3-carboxylate by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl 5-aminopyridine-3-carboxylate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield during the recrystallization of this compound?
A low yield is most frequently caused by using an excessive amount of solvent during the dissolution step. The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling, thus reducing the recovery of purified crystals.[1][2] To mitigate this, it is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice.[1] This can happen if the solution is too concentrated or cooled too quickly, or if significant impurities are present, depressing the melting point of the mixture. To address this, try reheating the solution and adding a small amount of additional solvent to reduce the supersaturation. Then, allow the solution to cool down much more slowly to encourage crystal formation over oiling. Using a seed crystal can also be beneficial.
Q3: No crystals are forming even after the solution has cooled to room temperature. What could be the problem?
This is likely due to either using too much solvent or the solution being in a supersaturated state.[3] If you suspect too much solvent was used, you can try to carefully evaporate some of it to increase the concentration. If the issue is supersaturation, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of the pure compound.[2]
Q4: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for recrystallization should:
-
Completely dissolve the compound at elevated temperatures (near the solvent's boiling point).
-
Have very low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath).
-
Either not dissolve the impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Q5: Can I use a solvent mixture for the recrystallization?
Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is much less soluble) until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, a mixture of ethanol (good solvent) and water or a non-polar solvent like hexane (poor solvents) could be effective.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Crude product does not dissolve | - Inappropriate solvent choice.- Insufficient solvent volume. | - Test the solubility of a small amount of the crude product in various solvents to find a suitable one.- Gradually add more hot solvent until the solid dissolves. |
| "Oiling out" occurs | - Solution is too concentrated.- Cooling is too rapid.- Presence of significant impurities. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool slowly and undisturbed.- Consider pre-purification by another method if impurities are substantial. |
| No crystal formation upon cooling | - Too much solvent was used.- Supersaturation. | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.[2] |
| Low yield of purified crystals | - Using an excess of solvent.- Premature crystallization during hot filtration.- Incomplete cooling. | - Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus (funnel and receiving flask).- Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath.[1] |
| Colored impurities in the final product | - Co-crystallization of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Crystals are very fine or needle-like | - Very rapid cooling. | - Allow the solution to cool more slowly to promote the growth of larger, more well-defined crystals. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the general procedure for recrystallizing this compound from a single solvent, such as ethanol.
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of the chosen solvent (e.g., ethanol) and heat to boiling. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to preheat the filtration apparatus to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization
This protocol is useful when a single solvent is not ideal. A common and effective system for aminopyridines is an alcohol-alkane mixture.
-
Solvent System Selection: Choose a "good" solvent in which the compound is very soluble (e.g., ethanol) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., hexane or heptane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the Single Solvent Recrystallization protocol, using the mixed solvent (in the final clear ratio) or the pure "poor" solvent for washing the crystals.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
(Note: This table is based on the general solubility of structurally similar compounds like aminopyridines and aromatic esters. Experimental verification is recommended.)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Sparingly Soluble | Moderately Soluble | Potentially suitable, may require a co-solvent. |
| Ethanol | Moderately Soluble | Highly Soluble | Good candidate for single-solvent recrystallization. |
| Methanol | Moderately Soluble | Highly Soluble | Good candidate for single-solvent recrystallization. |
| Ethyl Acetate | Moderately Soluble | Highly Soluble | May be too good of a solvent, leading to low recovery. |
| Acetone | Soluble | Highly Soluble | Likely too soluble for good recovery. |
| Dichloromethane | Soluble | Highly Soluble | Likely too soluble for good recovery. |
| Hexane / Heptane | Insoluble | Sparingly Soluble | Good candidate as an anti-solvent in a mixed-solvent system. |
| Toluene | Sparingly Soluble | Moderately Soluble | Potential candidate, but may require a co-solvent. |
Table 2: Potential Impurities in Crude this compound
(Based on a common synthesis route for aminopyridines from picoline)
| Potential Impurity | Source | Removal Strategy |
| Unreacted 5-aminopyridine-3-carboxylic acid | Incomplete esterification | Soluble in aqueous base; can be removed by an aqueous wash of the crude product before recrystallization. |
| Isomeric aminopyridine esters | Side reactions during synthesis | May have similar solubility; multiple recrystallizations or chromatography may be necessary. |
| Oxidized byproducts | Oxidation of the pyridine ring or amino group | May be colored; can often be removed by treatment with activated charcoal. |
| Residual solvents | From the reaction or workup | Removed during the drying of the final product. |
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common issues during recrystallization.
References
Identifying and removing impurities from Ethyl 5-aminopyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove impurities from Ethyl 5-aminopyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities can originate from starting materials, byproducts of the synthesis process, or degradation of the final compound. Common impurities may include:
-
Starting Materials: Unreacted 5-aminopyridine-3-carboxylic acid and ethanol.[1]
-
Related Compounds: Isomeric aminopyridine derivatives or byproducts from side reactions.
-
Degradation Products: Oxidation or hydrolysis products, which may form during synthesis or storage.[2]
Q2: Which analytical techniques are most effective for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is typically recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present in significant amounts.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups present in the compound and potential impurities.
Q3: What are the typical physical properties of this compound?
A3: Knowing the physical properties of the pure compound can help in assessing purity.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Light yellow to yellow solid |
| pKa | 2.38 ± 0.30 (Predicted) |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C |
Data sourced from predicted values and supplier information.[5]
Troubleshooting Guides
This section provides detailed guides to troubleshoot common issues encountered during the purification and analysis of this compound.
Guide 1: HPLC Analysis Issues
Problem: I'm seeing peak tailing in my HPLC chromatogram for this compound.
Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives.[3] It is often caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the silica-based stationary phase.[3]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer) can protonate the silanol groups, minimizing their interaction with your basic compound.[3]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from your analyte.[3]
-
Change the Stationary Phase: If using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl or cyano phase, or one specifically designed for basic compounds (end-capped).[3]
Problem: How do I choose the right purification method for my crude sample?
The choice of purification method depends on the nature of the impurities and the scale of your experiment.
Guide 2: Experimental Protocols
Protocol 1: Recrystallization
This method is effective for removing insoluble or sparingly soluble impurities.
-
Solvent Selection: Test the solubility of your crude product in various solvents to find one where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or ethyl acetate are often good starting points.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it completely dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
This technique is used to separate compounds based on their differential adsorption to a stationary phase.[6]
-
Stationary Phase Selection: Silica gel is a common choice for pyridine derivatives.[6]
-
Eluent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation between your product and the impurities. A common eluent system for pyridine derivatives is a mixture of n-hexane and ethyl acetate.[6]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Guide 3: Impurity Identification Workflow
Problem: I have an unknown peak in my chromatogram. How do I identify it?
This workflow outlines a systematic approach to identifying unknown impurities.
References
- 1. molbase.com [molbase.com]
- 2. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. Ethyl 5-AMinoopyrazolo[1,5-a]pyridine-3-carboxylate | 1101120-35-7 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Synthesis of Ethyl 5-aminopyridine-3-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize the synthesis of Ethyl 5-aminopyridine-3-carboxylate, a key organic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis of this compound is resulting in a consistently low yield. What are the most common factors I should investigate?
A1: Low yields can stem from several factors throughout the synthetic process. Here are the primary areas to troubleshoot:
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Sub-optimal Reaction Conditions: The reaction temperature, time, and choice of solvent are critical. For instance, in related pyridine carboxylate syntheses, yield is highly dependent on temperature, with an optimal point often found around 80°C.[1] Too low a temperature results in a slow reaction rate, while excessive heat can promote side reactions and decomposition.
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Incorrect Stoichiometry: The molar ratios of reactants are crucial. Ensure precise measurement of the starting materials, 5-aminopyridine-3-carboxylic acid and ethanol. An excess of ethanol is typically used to drive the equilibrium towards the product in esterification reactions.
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Inefficient Water Removal: For Fischer esterification, which is a common route, water is a byproduct. Its presence can shift the reaction equilibrium back towards the starting materials, thus reducing the yield. Methods like azeotropic distillation or the use of a dehydrating agent should be considered.
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Catalyst Issues: The choice and amount of acid catalyst (e.g., sulfuric acid) are important. Insufficient catalyst will lead to a slow and incomplete reaction. Conversely, too much strong acid can lead to charring or unwanted side reactions.
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Impure Starting Materials: The purity of the initial 5-aminopyridine-3-carboxylic acid and ethanol can significantly impact the reaction. Impurities can interfere with the catalyst or participate in side reactions, consuming reactants and complicating purification.
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Sub-optimal Work-up and Purification: Product can be lost during the work-up phase (e.g., extraction, washing). The purification method, such as recrystallization, must be optimized to maximize recovery while effectively removing impurities.[2] A patented synthesis for a similar compound reported a low yield of 3-8% due to significant byproduct formation and the need for laborious purification.[3]
Q2: I am observing significant impurity formation during the synthesis. What are the likely side products and how can they be minimized?
A2: Impurity formation is a common challenge. The most likely side products depend on the specific reaction conditions.
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Unreacted Starting Material: The most common impurity is the starting material, 5-aminopyridine-3-carboxylic acid. This indicates an incomplete reaction. To minimize this, try increasing the reaction time, adjusting the temperature, or ensuring the catalyst is active and present in the correct amount.
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Dimerization/Polymerization: Under harsh acidic conditions and high temperatures, amino-pyridines can be susceptible to polymerization, leading to tar-like byproducts. To avoid this, maintain a controlled temperature and avoid excessively concentrated acid catalysts.
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Formation of Chloro-intermediates: If hydrochloric acid is used in any capacity, there is a risk of forming chloro-intermediates which can persist as impurities in the final product.[4] Using a non-halogenated acid like sulfuric acid for catalysis can prevent this issue.
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Byproducts from Contaminants: Impurities in the starting materials can lead to a variety of unintended side products, complicating the purification process. Always use reagents of the highest possible purity.
Q3: What is the most direct and reliable method for synthesizing this compound?
A3: The most direct method is the Fischer esterification of 5-aminopyridine-3-carboxylic acid with ethanol, using a strong acid as a catalyst.[5] This one-step process is generally reliable and scalable. The key is to control the reaction equilibrium by using an excess of ethanol and effectively removing the water that is formed during the reaction.
Q4: What are the best practices for purifying the final this compound product?
A4: Effective purification is essential for obtaining a high-purity product and improving the final isolated yield.
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Aqueous Work-up: After the reaction is complete, the mixture should be cooled and neutralized carefully with a base (e.g., sodium bicarbonate solution) to quench the acid catalyst. The product can then be extracted into an organic solvent like ethyl acetate.
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Recrystallization: This is a highly effective method for purifying the crude product. Ethanol is often a suitable solvent for recrystallization of pyridine derivatives.[2] The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, which causes the pure product to crystallize while impurities remain in the solution.
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Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexane is a common starting point for eluting compounds of this polarity.
Impact of Reaction Parameters on Yield
The following table summarizes data from a study on a related pyridine dicarboxylate synthesis, which illustrates how critical reaction parameters can be for achieving high yields. These principles are broadly applicable to the synthesis of this compound.
| Parameter | Condition | Observation / Effect on Yield | Reference |
| Reaction Temperature | Increased from low temperatures to 80°C | Yield increased as the temperature was raised, reaching an optimum at 80°C. Lower temperatures resulted in a very slow reaction rate. | [1] |
| Reaction Temperature | Above 80°C | Further increases in temperature did not improve the yield and could lead to increased side reactions. | [1] |
| Solvent (Ethanol) Amount | Insufficient ethanol | Ammonium acetate (a reactant) could not be fully dissolved, hindering the reaction. | [1] |
| Solvent (Ethanol) Amount | Optimal amount (550 g/mol ) | Achieved the highest yield. | [1] |
| Solvent (Ethanol) Amount | Excess ethanol | The concentration of reactants became too low, decreasing the reaction rate and promoting side reactions. | [1] |
Experimental Protocols
Protocol: Fischer Esterification of 5-Aminopyridine-3-Carboxylic Acid
This protocol outlines a standard lab-scale procedure for the synthesis of this compound.
Materials:
-
5-aminopyridine-3-carboxylic acid (1.0 eq)
-
Absolute Ethanol (20-30 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-aminopyridine-3-carboxylic acid (1.0 eq) and absolute ethanol (20-30 eq).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Neutralization: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO2 gas will evolve. Swirl gently and vent the funnel frequently until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent.
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Final Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
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Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Visualizations
Reaction Pathway
Caption: Fischer esterification of 5-aminopyridine-3-carboxylic acid with ethanol.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Optimizing reaction conditions for the synthesis of Ethyl 5-aminopyridine-3-carboxylate derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 5-aminopyridine-3-carboxylate and its derivatives.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format to help you optimize your reaction conditions and improve outcomes.
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in pyridine synthesis and can stem from several factors.[1] Key areas to investigate include:
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Suboptimal Reaction Conditions: The traditional approach of refluxing in a solvent like ethanol can be inefficient.[1] Consider alternative catalysts, such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or using a solvent-free approach with γ-Al2O3 nanoparticles at elevated temperatures, which can significantly improve yields.[1]
-
Incomplete Oxidation: If your synthesis involves a dihydropyridine intermediate (e.g., Hantzsch synthesis), incomplete oxidation to the final aromatic pyridine product will directly result in lower yields.[1] Ensure you are using the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, iodine) and monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm complete conversion.[1]
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Purity of Starting Materials: Impurities in reagents can interfere with the reaction, leading to the formation of side products and consuming starting materials.[2] Always verify the purity of your starting materials before beginning the synthesis.
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Degradation: The target molecule or intermediates may be sensitive to high temperatures or prolonged reaction times. Try lowering the reaction temperature or shortening the duration if degradation is suspected.
Question 2: I'm observing significant side product formation. How can I minimize this?
Answer: The formation of side products often occurs due to competing reaction pathways or incorrect reagent addition.[1][2]
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Order of Reagent Addition: In multi-component reactions, such as unsymmetrical Hantzsch syntheses, the order of addition is critical. An incorrect sequence can lead to undesired intermediates.[1] It is often beneficial to pre-form an intermediate, such as the Knoevenagel condensation product (between an aldehyde and a β-ketoester), before adding the final components.[1]
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Control of Reaction Conditions: Carefully controlling the temperature is crucial.[2] Exothermic reactions can lead to thermal runaway and the formation of degradation products.[2] Employ strategies like the slow, dropwise addition of reagents, using an efficient cooling bath (e.g., ice bath), and running the reaction at a lower concentration to help dissipate heat effectively.[2]
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Self-Condensation: Side products can also result from the self-condensation of reactants like β-keto esters.[2] Optimizing the stoichiometry and order of addition can help minimize this.
Question 3: I am struggling with the purification of my final product. What are the most effective methods?
Answer: Purifying pyridine derivatives can be challenging due to their basic nature, which can cause issues like tailing during column chromatography on silica gel.[2]
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Column Chromatography Modification: To mitigate tailing on silica gel, you can add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent.[2]
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Acid-Base Extraction: This technique leverages the basicity of the pyridine ring. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer, separating it from non-basic impurities.[2] You can then recover the product by basifying the aqueous layer and re-extracting it with an organic solvent.[2]
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Crystallization: If your product is a solid, crystallization is a highly effective method for achieving high purity.[2] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Frequently Asked Questions (FAQs)
What is a general synthetic strategy for this compound derivatives? A common and effective method is a one-pot, multi-component reaction. For instance, a variation of the Hantzsch synthesis or other condensation reactions can be employed.[3][4] These reactions typically involve the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), an ammonia source, and an active methylene compound (like malononitrile) in a suitable solvent, often with a catalyst.[4]
My reaction is highly exothermic and difficult to control. What safety precautions should I take? Exothermic reactions require careful management to prevent safety hazards.[2] Key strategies include:
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Slow Addition of Reagents: Add one reactant dropwise to control the rate of heat generation.[2]
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Efficient Cooling: Use an ice bath or cryostat to maintain a stable, low temperature.[2]
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Dilution: Performing the reaction in a larger volume of solvent can help dissipate heat.[2]
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Continuous Flow Chemistry: For large-scale or highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[2]
Are there greener or more sustainable approaches for this synthesis? Yes. Green chemistry principles encourage minimizing hazardous substances and waste.[4] Consider the following:
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Catalysis: Use of efficient catalysts like γ-Al2O3 nanoparticles can enable solvent-free reactions.[1]
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Alternative Energy Sources: Microwave irradiation can dramatically reduce reaction times and sometimes improve yields compared to conventional heating.[5]
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Atom Economy: Prefer multi-component reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyridine Synthesis
| Parameter | Conventional Method | Optimized Method (Microwave) | Optimized Method (Catalytic) |
| Catalyst | None / Piperidine | K2CO3 | γ-Al2O3 Nanoparticles |
| Solvent | Ethanol | DMF | Solvent-free |
| Temperature | Reflux (~78°C) | 120°C | 80°C |
| Reaction Time | 4-12 hours | 3-7 minutes[5] | 1-2 hours |
| Typical Yield | 40-60% | 85-95%[5] | 75-90%[1] |
Note: Data is representative and may vary based on specific substrates and reaction scale.
Experimental Protocols
Protocol: One-Pot Synthesis of an Ethyl 6-amino-5-cyano-4-aryl-pyridine-3-carboxylate Derivative
This protocol is a representative example of a multi-component reaction for synthesizing a substituted aminopyridine derivative.[4]
Materials:
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Substituted Benzaldehyde (1.0 eq)
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Malononitrile (1.0 eq)
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Ethyl Acetoacetate (1.0 eq)
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Ammonium Acetate (1.5 eq)
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Ethanol (as solvent)
Procedure:
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To a 100 mL round-bottom flask, add the substituted benzaldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.5 eq).
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Add ethanol (25 mL) to the flask.
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Equip the flask with a reflux condenser and place it in a preheated heating mantle or oil bath.
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Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-5 hours.[4]
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Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent).
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Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to encourage precipitation.
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If a solid precipitates, collect the crude product by filtration, wash it with cold ethanol, and dry it under vacuum.
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If no solid forms, pour the reaction mixture into crushed ice/water and stir until a precipitate appears.[4]
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Collect the solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (using a hexane/ethyl acetate mixture with 1% triethylamine).
Visualization
Caption: General Experimental Workflow for Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. baranlab.org [baranlab.org]
- 4. jetir.org [jetir.org]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
Troubleshooting low yield in the preparation of aminopyridine esters
Welcome to the technical support center for the preparation of aminopyridine esters. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, helping to diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification reaction has a very low yield or is not proceeding at all. What is the likely cause?
A: A common reason for low or no yield is the reduced nucleophilicity of the amino group on the pyridine ring. The electron-withdrawing nature of the pyridine ring can delocalize the lone pair of electrons on the exocyclic amino group, making it a weaker nucleophile compared to aniline or aliphatic amines. Consequently, standard peptide coupling reagents like HATU or EDC/HOBt may fail to promote the reaction efficiently, even if an activated ester intermediate is observed.[1]
Troubleshooting Steps:
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Assess Starting Material Reactivity: Aminopyridines with electron-donating groups on the ring are generally more reactive, while those with electron-withdrawing groups are less reactive.[2] Consider the electronic properties of your specific aminopyridine.
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Employ a More Potent Activating Agent: For unreactive aminopyridines, the carboxylic acid component often requires more aggressive activation. Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with catalytic DMF.[1] This creates a much more electrophilic species that can react with the weakly nucleophilic amine.
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Increase Reaction Temperature: Carefully increasing the reaction temperature can improve yields. However, temperatures above a certain threshold (e.g., >50-80°C) may lead to decomposition of the starting materials or product.[3][4] It is crucial to find the optimal temperature for your specific substrates.[3][4]
Q2: My reaction produces multiple byproducts, and I'm struggling to isolate the desired ester. What are these impurities?
A: The formation of multiple products is a frequent issue. The most common byproducts depend on the reaction conditions and reagents used.
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Di-acylated Product: A likely byproduct is the N,N-diacetylated derivative, where the amino group has reacted with two molecules of the acylating agent.[5] This is particularly common when using harsh reaction conditions, high temperatures, or a large excess of a highly reactive acylating agent like an acid anhydride.[5][6]
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N-Acylurea Byproduct: When using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in a Steglich esterification, the O-acylisourea intermediate can undergo an intramolecular rearrangement. This forms a highly stable N-acylurea, which is unreactive and consumes the activated carboxylic acid, thereby reducing the yield of the desired ester.[7]
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Self-Condensation: In some cases, the starting materials may undergo self-condensation or polymerization, especially under high heat.[8]
Troubleshooting Steps:
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Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the acylating agent to minimize the risk of di-acylation.[5]
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Optimize Temperature: Maintain a controlled temperature to prevent side reactions. For exothermic reactions like acetylation, temperatures should be kept low (e.g., below 60°C).[5]
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Add a Nucleophilic Catalyst (for Steglich Esterification): To prevent N-acylurea formation, add a catalyst like 4-dimethylaminopyridine (DMAP). DMAP intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium salt, which does not rearrange and reacts readily with the alcohol or amine.[7]
Q3: How can I effectively purify my aminopyridine ester product, especially from unreacted starting materials?
A: Purifying aminopyridine derivatives can be challenging due to their basicity, which often causes streaking or "tailing" during column chromatography on silica gel.[8]
Recommended Purification Strategies:
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Modified Column Chromatography: This is the most common method. To mitigate tailing, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent solvent system (e.g., hexane/ethyl acetate).[8] This neutralizes the acidic silanol groups on the silica surface, leading to better peak shapes and improved separation.
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Acid-Base Extraction: Utilize the basic nature of the pyridine nitrogen for a liquid-liquid extraction workup. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine ester will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaHCO₃ or NaOH), and the pure product re-extracted into an organic solvent.[8]
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Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable method for achieving high purity.[8][9]
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Cation-Exchange Chromatography: This technique is particularly effective for removing a large excess of the unreacted 2-aminopyridine starting material from the product mixture.[10]
Q4: My product appears to be degrading during the reaction or workup. How stable are aminopyridine esters?
A: Aminopyridine compounds are generally stable, but degradation can occur under certain conditions.[11] The ester functional group itself is susceptible to hydrolysis, especially under acidic or basic aqueous conditions.[12]
Troubleshooting Steps:
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Maintain Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to the hydrolysis of activated acid intermediates or the final ester product.
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Avoid Excessive Heat: High temperatures can cause decomposition of the pyridine ring or other functional groups.[3] Monitor reactions carefully and use the lowest effective temperature.
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Neutralize Workup: During the workup, ensure that any acidic or basic aqueous washes are followed by a wash with a neutral solution (e.g., brine) to remove residual acid or base before solvent evaporation.
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Storage: Store the final product in a cool, dark, and dry place. Some aminopyridines are light-sensitive. Storing under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.[12]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield
This table summarizes data from various studies on aminopyridine synthesis, illustrating how adjusting reaction parameters can impact the final yield.
| Entry | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Enaminone, Malononitrile, Benzylamine | None (Solvent-free) | 25 (Room Temp) | 24 | 0 | [4] |
| 2 | Enaminone, Malononitrile, Benzylamine | None (Solvent-free) | 40 | 24 | 20 | [4] |
| 3 | Enaminone, Malononitrile, Benzylamine | None (Solvent-free) | 60 | 6 | 40 | [4] |
| 4 | Enaminone, Malononitrile, Benzylamine | None (Solvent-free) | 80 | 3 | >80 (Optimized) | [4] |
| 5 | Pyridinium Salt, Morpholine (2 eq.) | DMSO | 25 (Room Temp) | 48 | ~23 | [3] |
| 6 | Pyridinium Salt, Morpholine (4 eq.) | DMSO | 50 | 48 | 75 | [3] |
| 7 | N-aminopyridine, Acetic Acid | Microwave | 80 | 0.42 (25 min) | 89 | [13] |
| 8 | N-aminopyridine, Acetic Acid | Microwave | 100 | 0.25 (15 min) | 92 | [13] |
Table 2: Comparison of Common Purification Techniques for Aminopyridine Derivatives
| Technique | Typical Purity | Expected Yield | Throughput | Advantages | Disadvantages | Reference(s) |
| Recrystallization | >98% | 60-80% | High | Cost-effective, highly scalable, removes insoluble impurities. | May not remove impurities with similar solubility; potential for product loss. | [14] |
| Column Chromatography | >99% | 70-90% | Medium | High resolution for a wide range of impurities; adaptable. | Requires significant solvent volumes; can be time-consuming; tailing can be an issue. | [8][14] |
| Acid-Base Extraction | Variable | >90% | High | Excellent for removing non-basic impurities; scalable. | Only applicable to basic compounds; may not separate structurally similar basic impurities. | [8] |
| Preparative HPLC | >99.5% | 50-70% | Low | Highest achievable purity; ideal for final polishing. | Expensive, low throughput, not suitable for large scale. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Esterification via an Acyl Chloride
This protocol is designed for situations where standard coupling methods fail due to the low nucleophilicity of the aminopyridine.
-
Acyl Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM) or use neat.
-
Add oxalyl chloride (1.5 eq.) or thionyl chloride (SOCl₂) (1.5 eq.) dropwise at 0°C. If using oxalyl chloride, add one drop of anhydrous DMF as a catalyst.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.
-
-
Ester Formation:
-
Dissolve the aminopyridine (1.2 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq.) in anhydrous DCM in a separate flask under an inert atmosphere.
-
Cool the amine solution to 0°C.
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue using an appropriate method, such as column chromatography with a triethylamine-modified eluent (see Table 2).
-
Protocol 2: Purification of a Basic Aminopyridine Ester by Silica Gel Column Chromatography
This protocol is optimized to prevent peak tailing of basic compounds on silica gel.
-
Prepare the Eluent: Prepare the mobile phase (e.g., a mixture of ethyl acetate and hexanes) and add triethylamine to a final concentration of 0.5-1.0% (v/v).
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Pack the Column: Pack a glass column with silica gel using the prepared eluent. Do not let the column run dry.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If solubility is low, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elute the Column: Run the column using the triethylamine-modified eluent, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified aminopyridine ester.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Preventing degradation of Ethyl 5-aminopyridine-3-carboxylate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-aminopyridine-3-carboxylate. The information provided is designed to help prevent degradation during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.
Q2: What are the known incompatibilities of this compound?
A2: this compound should not be stored with or exposed to strong oxidizing agents, strong acids, strong bases, or reducing agents.[1] Contact with these substances can lead to rapid degradation of the compound.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the functional groups present (aminopyridine and ethyl carboxylate), the primary degradation pathways are anticipated to be oxidation of the amino group, hydrolysis of the ethyl ester, and potentially photodegradation. The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[2] The ethyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which would yield 5-aminopyridine-3-carboxylic acid.
Q4: How can I monitor the purity and detect degradation of this compound?
A4: The most common and effective method for monitoring the purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any degradation products, aiding in their structural elucidation.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from off-white/yellow to brown) | Oxidation of the aminopyridine ring. | Store the compound under an inert atmosphere (argon or nitrogen). Avoid exposure to air and light. Ensure the storage container is tightly sealed. |
| Appearance of new peaks in HPLC chromatogram | Degradation of the compound. | Characterize the new peaks using LC-MS to identify potential degradation products. Review storage conditions and handling procedures to identify the source of degradation (e.g., exposure to heat, light, moisture, or incompatible substances). |
| Decrease in assay value/purity over time | Chemical instability under current storage conditions. | Re-evaluate storage conditions. Consider storing at a lower temperature (2-8°C) and under an inert atmosphere. Perform a forced degradation study to understand the compound's stability profile under various stress conditions. |
| Poor solubility or presence of insoluble matter | Potential formation of degradation products that are less soluble. Could be hydrolysis to the carboxylic acid. | Filter the solution before use. Analyze the insoluble material to identify it. Adjust the pH of the solution if hydrolysis is suspected, but be mindful of potential further degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method. The specific conditions will need to be optimized for your particular instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for this compound (e.g., 275 nm).[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify likely degradation products.[3]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide at room temperature for a specified time.[2]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.[8]
-
Photodegradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).
For each condition, samples should be taken at various time points and analyzed by the validated stability-indicating HPLC method.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting forced degradation and stability studies.
Troubleshooting Logic
Caption: A logical flow for troubleshooting observed degradation.
References
- 1. fishersci.com [fishersci.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Column chromatography conditions for purifying Ethyl 5-aminopyridine-3-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 5-aminopyridine-3-carboxylate using column chromatography. The following sections offer detailed experimental protocols, troubleshooting advice in a frequently asked questions (FAQ) format, and a workflow diagram to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound by silica gel chromatography?
A1: The primary challenge arises from the basicity of the pyridine nitrogen. This can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. These interactions can cause several issues, including:
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Tailing: The compound streaks down the column, leading to broad peaks and poor separation from impurities.
-
Irreversible Adsorption: In some cases, the compound may bind so strongly that it fails to elute from the column, resulting in low recovery.
-
Degradation: The acidic nature of silica gel can potentially degrade sensitive molecules.
Q2: How can I prevent tailing and improve the separation of my compound?
A2: To minimize tailing and achieve sharper peaks, it is highly recommended to add a basic modifier to the mobile phase. This modifier neutralizes the acidic sites on the silica gel, reducing the strong interaction with the basic amine. A common and effective strategy is to add a small percentage of triethylamine (TEA) to the eluent, typically in the range of 0.1-2% (v/v).
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A3: If your compound remains at the baseline, the mobile phase is not polar enough to elute it. You should switch to a more polar solvent system. A common and effective system for more polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Remember to also include the basic modifier (e.g., TEA) in this new solvent system.
Q4: I am still getting poor separation between my product and a close-running impurity. What are my options?
A4: If co-elution is an issue, you can try several strategies:
-
Fine-tune the solvent system: Make small, incremental changes to the polarity of your mobile phase. Sometimes, a very specific solvent ratio is needed for optimal separation.
-
Try a different solvent system: Solvents with different selectivities might improve the separation. For example, if you are using a hexane/ethyl acetate system, you could try a toluene/ethyl acetate or a DCM/acetone system.
-
Use an alternative stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Amine-functionalized silica is another excellent option designed specifically for the purification of amines.[1][2]
-
Consider reverse-phase chromatography: For polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be a powerful alternative.
Q5: Can I use a method other than column chromatography to purify my compound?
A5: Yes, other purification techniques can be effective, either alone or in combination with chromatography:
-
Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: This technique can be used to separate your basic product from neutral or acidic impurities. By dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution, the basic compound will move to the aqueous layer as its salt. The layers can then be separated, the aqueous layer basified, and the pure product extracted back into an organic solvent.
Experimental Protocols
Protocol 1: Developing Elution Conditions using Thin-Layer Chromatography (TLC)
A crucial first step before performing column chromatography is to determine the optimal solvent system using TLC. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.
-
Prepare TLC Chambers: Line TLC chambers with filter paper and add your chosen solvent systems for equilibration.
-
Spot the TLC Plate: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the equilibrated chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Evaluate Solvent Systems:
-
System 1 (Less Polar): Start with a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). If the Rf is too low, increase the proportion of ethyl acetate.
-
System 2 (More Polar): If the compound does not move significantly in the Hexane/Ethyl Acetate system, switch to a Dichloromethane and Methanol system (e.g., 98:2 v/v). Gradually increase the methanol content if the Rf is still too low.
-
Add a Basic Modifier: In all solvent systems, it is advisable to add 0.5-1% triethylamine (TEA) to prevent tailing.
-
-
Select the Optimal System: Choose the solvent system that provides good separation between your product and impurities, with an Rf of ~0.3 for the product.
Protocol 2: Column Chromatography Purification
Once the optimal eluent is determined by TLC, you can proceed with the column chromatography.
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to aid in packing. Do not let the silica bed run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Alternatively, for "dry loading," dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the silica bed. For dry loading, gently pour the silica-adsorbed sample onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
If a gradient elution is required (as determined by TLC analysis of the crude mixture), gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that contain the pure compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol, with 0.1-2% Triethylamine (TEA) |
| Elution Mode | Isocratic or Gradient |
| Detection | UV visualization at 254 nm (for TLC) |
| Alternative Phases | Alumina (Neutral or Basic), Amine-functionalized Silica |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 5-aminopyridine-3-carboxylate Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the structural elucidation of Ethyl 5-aminopyridine-3-carboxylate derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of the ¹H NMR spectrum for my this compound derivative so complex and difficult to interpret?
A1: The complexity in the aromatic region arises from several factors inherent to the substituted pyridine ring:
-
Asymmetric Substitution: The presence of two different functional groups (an electron-donating amino group at C5 and an electron-withdrawing ethyl carboxylate group at C3) removes the symmetry of the pyridine ring. This makes each of the remaining ring protons (at positions 2, 4, and 6) chemically distinct, resulting in separate signals.
-
Spin-Spin Coupling: The protons on the ring couple with each other, leading to signal splitting. For example, the H-4 proton will be coupled to the H-2 and H-6 protons, often resulting in a complex multiplet.
-
Overlapping Signals: The chemical shifts of the different aromatic protons can be very close, causing their multiplets to overlap, which obscures the splitting patterns and makes direct interpretation challenging.[1] Using a spectrometer with a higher magnetic field can help increase the separation (dispersion) of these signals.[1]
Q2: What are the expected ¹H NMR chemical shift ranges for the key protons in a typical this compound derivative?
A2: The chemical shifts are influenced by the electronic effects of the substituents. The electronegative nitrogen atom and the electron-withdrawing ester group tend to shift adjacent protons downfield (to a higher ppm value), while the electron-donating amino group shifts adjacent protons upfield (to a lower ppm value).[2]
-
Pyridine Protons (H-2, H-4, H-6): Typically found in the 7.0 - 9.0 ppm range. The H-2 and H-6 protons, being adjacent (alpha) to the ring nitrogen, are the most deshielded and appear furthest downfield.[2][3]
-
Amino Protons (-NH₂): These protons usually appear as a broad singlet and can vary significantly in chemical shift (typically 4.0 - 6.0 ppm), depending on the solvent, concentration, and temperature.
-
Ethyl Group Protons (-OCH₂CH₃): This group gives rise to two distinct signals: a quartet for the methylene (-CH₂) protons around 4.0 - 4.4 ppm and a triplet for the methyl (-CH₃) protons around 1.2 - 1.4 ppm.[4]
Q3: I have a very broad signal in my spectrum. What is its likely origin?
A3: A broad peak can be attributed to several phenomena:
-
Labile Protons (-NH₂): The protons of the amino group undergo chemical exchange with each other and with trace amounts of water in the solvent. This rapid exchange process leads to signal broadening.[5]
-
Water Contamination: Pyridine compounds are often hygroscopic and can absorb moisture.[6] Water appears as a broad singlet, with a chemical shift that is highly dependent on the solvent and temperature.[6]
-
Aggregation: At higher concentrations, molecules may aggregate, leading to slower molecular tumbling and, consequently, broader NMR signals.[1]
-
Intermediate Chemical Exchange: If the molecule is undergoing conformational changes (e.g., slow rotation around a bond) on a timescale similar to the NMR experiment, the signals can become broad.[1]
Q4: How can I definitively identify the signal corresponding to the -NH₂ protons?
A4: The most reliable method is a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The labile -NH₂ protons will exchange with deuterium atoms from the D₂O. Since deuterium is not observed in ¹H NMR, the signal corresponding to the -NH₂ protons will disappear or significantly decrease in intensity.[5][6]
Q5: How can I resolve the overlapping multiplets in the aromatic region to confirm my assignments?
A5: When 1D ¹H NMR is insufficient due to signal overlap, 2D NMR spectroscopy is essential.[1][7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will show cross-peaks connecting, for example, H-4 with H-2 and H-6, helping to trace the connectivity within the pyridine ring.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for assigning carbon signals based on their known proton assignments.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (usually 2-3 bonds).[8] It is critical for piecing together the molecular skeleton, for instance, by correlating the ethyl group protons to the ester carbonyl carbon and the aromatic protons to various ring carbons.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Peaks | 1. Residual solvent from purification (e.g., ethyl acetate, dichloromethane).[5]2. Water contamination.[6]3. Unreacted starting material or side-product impurity. | 1. Compare peak positions to known solvent chemical shift tables. Remove volatile solvents under high vacuum.2. Perform a D₂O exchange experiment to confirm the water peak.[6] Use anhydrous NMR solvents.3. Re-purify the sample using column chromatography or recrystallization.[1] |
| Broad or Poorly Resolved Signals | 1. Poor magnetic field homogeneity (shimming).2. Sample is too concentrated, causing aggregation.[1]3. Low sample solubility, causing an inhomogeneous solution.4. Dynamic processes like rotamers or chemical exchange.[1][5] | 1. Re-shim the spectrometer.2. Dilute the sample or re-acquire the spectrum with a lower concentration.3. Try a different deuterated solvent in which the compound is more soluble (e.g., DMSO-d₆, Methanol-d₄).[5]4. Perform variable temperature (VT) NMR. Heating the sample may coalesce rotameric signals into a single, sharper peak.[5] |
| Incorrect Signal Integrations | 1. Overlapping signals are being integrated together.2. Insufficient relaxation delay (d1) between scans, leading to partial saturation of signals with long relaxation times (T₁), especially quaternary carbons in ¹³C NMR. | 1. Use 2D NMR techniques to identify and deconvolve individual signals.2. Increase the relaxation delay in the acquisition parameters to ensure full relaxation of all nuclei before the next pulse. |
| Chemical Shifts Don't Match Literature | 1. Different NMR solvent was used.[5]2. Differences in sample concentration or temperature.3. pH of the solution may differ, especially if the pyridine nitrogen becomes protonated.[9] | 1. Ensure you are comparing spectra recorded in the same solvent. Solvent effects can cause significant shifts.2. Report the concentration and temperature at which the spectrum was acquired.3. Ensure the sample is neutral. Protonation of the pyridine nitrogen causes a strong downfield shift of all ring protons.[9] |
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift (δ) Ranges for Ethyl 5-amino-6-R-pyridine-3-carboxylate in CDCl₃
| Assignment | Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Aromatic Proton | H-2 | 8.5 - 8.8 | Doublet (d) or Singlet (s) | 145 - 150 |
| Aromatic Proton | H-4 | 7.8 - 8.2 | Doublet (d) or Singlet (s) | 135 - 140 |
| Aromatic Proton | H-6 | 8.2 - 8.5 | Singlet (s) | 140 - 145 |
| Amino Group | -NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | 155 - 160 (C5) |
| Ester Methylene | -OCH₂ CH₃ | 4.2 - 4.4 | Quartet (q) | 60 - 62 |
| Ester Methyl | -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | 14 - 15 |
| Ester Carbonyl | -C =O | - | - | 165 - 168 |
| Pyridine Carbon | C3 | - | - | 115 - 120 |
Note: The exact chemical shifts and multiplicities will vary depending on the substituent at the R-position and the coupling constants between the aromatic protons.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard parameters. A 30- or 45-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
Protocol 2: D₂O Exchange for Labile Proton Identification
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample as per Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of D₂O. Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-acquire Spectrum: Re-insert the sample, lock, and shim again. Acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signal that has disappeared or significantly diminished in the second spectrum corresponds to the exchangeable -NH₂ protons.[5]
Protocol 3: Acquiring a 2D COSY Spectrum
-
Setup: Use the sample from Protocol 1. Load a standard COSY pulse sequence program on the spectrometer.
-
Parameters: Use the same spectral width as the 1D ¹H spectrum. Typically, 256-512 increments in the indirect dimension (t₁) and 8-16 scans per increment are sufficient.
-
Processing: After acquisition, the data is processed with a Fourier transform in both dimensions.
-
Analysis: Analyze the resulting contour plot. Cross-peaks (off-diagonal signals) indicate J-coupling between the two protons at the corresponding F1 and F2 frequencies.
Protocol 4: Acquiring 2D HSQC and HMBC Spectra
-
Setup: Load the appropriate HSQC or HMBC pulse sequence. These experiments require both ¹H and ¹³C channels to be active.
-
Parameters: The ¹H dimension parameters will be similar to the COSY experiment. The ¹³C dimension will require a wider spectral width (e.g., 0-180 ppm). The key parameter in an HMBC is the long-range coupling delay, which is typically optimized for J-couplings of 4-10 Hz.
-
Processing and Analysis: Process the data to generate a 2D contour plot correlating ¹H (F2 axis) and ¹³C (F1 axis) frequencies. In HSQC, cross-peaks show direct one-bond C-H connections. In HMBC, cross-peaks show longer-range (2-3 bond) C-H correlations.
Visualizations
Caption: A flowchart illustrating the systematic approach to interpreting NMR data for this compound derivatives.
Caption: Expected 2-bond and 3-bond (²J and ³J) HMBC correlations for assigning the carbon framework.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Technical Support Center: Overcoming Poor Solubility of Ethyl 5-aminopyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Ethyl 5-aminopyridine-3-carboxylate in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound possesses both a hydrophilic aminopyridine ring and a more lipophilic ethyl ester group. This structure suggests that its solubility is likely to be limited in both purely aqueous and nonpolar organic solvents. However, it is expected to have better solubility in polar organic solvents. Due to the presence of the basic amino group and the pyridine nitrogen, its solubility in aqueous solutions is expected to be highly dependent on pH.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Poor solubility is a common issue for many organic compounds. The primary reasons for the poor solubility of this compound in a specific reaction medium could be a mismatch in polarity between the solute and the solvent, or strong intermolecular forces in the solid-state (crystal lattice energy).
Q3: Can I heat the mixture to improve solubility?
A3: Yes, in many cases, increasing the temperature will increase the solubility of a solid in a liquid.[1] However, it is crucial to consider the thermal stability of this compound and other reactants in your mixture. A modest increase in temperature is a good starting point. Always check for potential degradation at elevated temperatures.
Q4: How does pH influence the solubility of this compound?
A4: The aminopyridine moiety of the molecule is basic and can be protonated at acidic pH. This protonation leads to the formation of a salt, which is generally much more soluble in aqueous and polar protic solvents than the free base. Therefore, adjusting the pH of the medium to the acidic range can significantly enhance its solubility.
Troubleshooting Guides
Issue 1: The compound does not dissolve in a common organic solvent (e.g., Toluene, Hexane).
Cause: A significant polarity mismatch between the nonpolar solvent and the more polar this compound.
Solution:
-
Select a more polar solvent: Try solvents like ethanol, isopropanol, acetonitrile, or dimethylformamide (DMF).
-
Use a co-solvent system: Add a polar co-solvent to the nonpolar reaction medium. For example, adding a small amount of DMF or ethanol to a toluene-based reaction can significantly improve solubility. The use of co-solvents is a widely applied technique to enhance the solubility of poorly soluble compounds.[2]
Issue 2: The compound precipitates out of the reaction mixture upon the addition of another reagent.
Cause: The addition of the new reagent may have altered the overall polarity of the solvent system, leading to a decrease in the solubility of your compound. Alternatively, a chemical reaction could be occurring that forms a less soluble product.
Solution:
-
Analyze the precipitate: If possible, analyze the precipitate to confirm if it is the starting material or a new compound.
-
Adjust the solvent system: If it is the starting material, consider using a stronger co-solvent system or a different primary solvent.
-
Change the order of addition: Sometimes, adding the reagents in a different order can prevent precipitation.
Data Presentation
Table 1: Predicted Solubility Behavior of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate (pH-dependent in water) | The amino and pyridine groups can hydrogen bond, but the ethyl ester is hydrophobic. Protonation in acidic aqueous solution will increase solubility. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | These solvents can effectively solvate the polar parts of the molecule without the steric hindrance of protic groups. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | Significant mismatch in polarity between the solvent and the polar aminopyridine ring. |
Experimental Protocols
Protocol 1: Screening for Suitable Solvents
Objective: To identify a suitable solvent or co-solvent system for a reaction involving this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., ethanol, acetonitrile, DMF, toluene, and a mixture thereof)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Heating plate
Methodology:
-
Add a small, known amount of this compound to a series of vials.
-
To each vial, add a measured volume of a different solvent or co-solvent mixture.
-
Stir the mixtures at room temperature for 30 minutes and observe the solubility.
-
If the compound is not fully dissolved, gently heat the vials while stirring and observe any changes in solubility.
-
Record the solvent or solvent mixture that provides the best solubility at the desired reaction temperature.
Protocol 2: pH Adjustment for Aqueous Reactions
Objective: To enhance the solubility of this compound in an aqueous medium by adjusting the pH.
Materials:
-
This compound
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Dilute sodium hydroxide (e.g., 1 M NaOH)
-
pH meter or pH paper
-
Magnetic stirrer and stir bar
Methodology:
-
Suspend a known amount of this compound in a measured volume of deionized water.
-
Stir the suspension and measure the initial pH.
-
Slowly add dilute hydrochloric acid dropwise while monitoring the pH.
-
Observe the solubility of the compound as the pH decreases.
-
Continue adding acid until the compound is fully dissolved. Record the pH at which complete dissolution occurs.
-
(Optional) If needed for the reaction, the pH can be carefully readjusted upwards with dilute sodium hydroxide, but be aware that the compound may precipitate out again as it approaches its pKa.
Visualizations
Caption: Decision workflow for addressing solubility issues.
Caption: Workflow for solvent screening experiments.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 5-Aminopyridine-3-carboxylate and its Isomeric Counterparts
In the landscape of pharmaceutical and materials science, aminonicotinates serve as pivotal building blocks for the synthesis of a diverse array of complex molecules. The reactivity of the amino group is paramount in synthetic strategies, and this is profoundly influenced by its position on the pyridine ring relative to the electron-withdrawing ethyl carboxylate group. This guide provides a comparative overview of the reactivity of Ethyl 5-aminopyridine-3-carboxylate against other aminonicotinate isomers, supported by theoretical analysis and representative experimental data.
Theoretical Comparison of Reactivity
The nucleophilicity of the amino group in aminonicotinate isomers is primarily dictated by electronic effects. The pyridine ring nitrogen and the ethyl carboxylate group are both electron-withdrawing, which deactivates the ring and modulates the basicity of the amino substituent. The extent of this deactivation is dependent on the relative positions of these groups.
-
Ethyl 2-aminonicotinate & Ethyl 6-aminonicotinate: In these isomers, the amino group is ortho to the ring nitrogen. The lone pair of the amino group can participate in resonance with the ring, which can be further influenced by the ester group. The proximity to the electronegative ring nitrogen generally reduces the nucleophilicity of the amino group.
-
Ethyl 4-aminonicotinate: Here, the amino group is para to the ring nitrogen. This position allows for strong resonance interaction, which can either increase or decrease nucleophilicity depending on the specific reaction.
-
This compound: In this isomer, the amino group is meta to the ring nitrogen and also meta to the ester group. This positioning minimizes the direct resonance-based deactivation from both electron-withdrawing groups, leading to a relatively higher electron density on the amino nitrogen compared to the ortho and para isomers.
Based on these electronic considerations, a general trend in the nucleophilicity of the amino group can be predicted. This, in turn, affects their reactivity in common reactions such as acylation and alkylation.
Data Presentation
The following table summarizes the predicted relative reactivity of various ethyl aminonicotinate isomers in common N-functionalization reactions. The reactivity is ranked qualitatively based on the electronic effects described above. For cross-coupling reactions, the reactivity is more dependent on the presence and position of a halide substituent, but the electronic nature of the aminonicotinate can still influence the reaction kinetics.
| Isomer | Position of -NH2 | Predicted Relative Reactivity (N-Acylation/Alkylation) | Notes on Cross-Coupling Reactivity |
| Ethyl 2-aminonicotinate | ortho to N, ortho to -COOEt | Moderate | The amino group can act as a directing group. |
| Ethyl 4-aminonicotinate | para to N, meta to -COOEt | Low to Moderate | Strong electronic influence from the ring nitrogen. |
| This compound | meta to N, meta to -COOEt | High | Less deactivation of the amino group. |
| Ethyl 6-aminonicotinate | ortho to N, para to -COOEt | Low | Strong deactivation from both groups. |
Experimental Protocols
N-Acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the acylated product.[1]
Suzuki-Miyaura Cross-Coupling of a Halogenated Aminonicotinate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted ethyl aminonicotinate with an arylboronic acid.[2][3][4]
Materials:
-
Ethyl 5-amino-6-bromonicotinate (or other bromo-isomer)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 eq.)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Inert atmosphere setup
Procedure:
-
To a dry Schlenk flask, add the ethyl bromo-aminonicotinate (1.0 eq.), arylboronic acid (1.2 eq.), and base (2.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the coupled product.
Mandatory Visualization
References
A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-Aminopyridine-3-Carboxylate Derivatives and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of aminopyridine carboxylic acids hold significant promise due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to ethyl 5-aminopyridine-3-carboxylate, offering insights into the design of novel therapeutic agents. While direct and extensive SAR studies on a systematically modified series of this compound are limited in publicly available literature, valuable inferences can be drawn from closely related aminopyridine and pyridine carboxylate analogs.
General Synthesis of the Parent Scaffold
The foundational molecule, this compound (also known as ethyl 5-aminonicotinate), is typically synthesized from 5-aminonicotinic acid. The general synthetic approach involves the esterification of the carboxylic acid group.
Experimental Protocol: Fischer Esterification of 5-Aminonicotinic Acid
A mixture of 5-aminonicotinic acid and an excess of absolute ethanol is prepared. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture. The reaction mixture is then heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, such as a saturated solution of sodium bicarbonate, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights from Related Compounds
The biological activity of aminopyridine derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring and modifications of the amino and carboxylate groups.
Anticancer Activity
Studies on related pyridine and fused-pyridine scaffolds have demonstrated that modifications at various positions can modulate anticancer activity. For instance, in a series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, the substitution pattern on the aryl group at the 4-position and on the quinoline ring significantly impacted their antiproliferative efficacy against breast (MCF-7) and colon (HT-29) cancer cell lines.[1]
Table 1: Antiproliferative Activity of Substituted Pyrano[3,2-c]quinoline-3-carboxylates [1]
| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (nM) vs. MCF-7 | IC₅₀ (nM) vs. HT-29 |
| 3c | H | H | H | H | 30 | 28 |
| 3d | CH₃ | CH₃ | CH₃ | CH₃ | 31 | 28 |
| 3g | H | H | H | H | 42 | 30 |
| 3h | CH₃ | CH₃ | CH₃ | CH₃ | 49 | 34 |
| Erlotinib | - | - | - | - | - | 30 |
R¹, R², R³, R⁴ refer to substituents on the quinoline and phenyl rings.
From this data, it can be inferred that for the this compound scaffold, introducing different aryl or alkyl groups on the pyridine ring or N-acylation of the amino group could be a promising strategy to enhance anticancer activity. The electronic properties (electron-donating or electron-withdrawing) of these substituents would likely play a crucial role.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives is well-documented. For instance, a study on thiophene derivatives bearing a pyridine moiety highlighted the importance of the substituents on the overall antimicrobial activity.[2] Although the core scaffold is different, the study provides valuable insights into how different heterocyclic side chains can influence activity.
Table 2: Antimicrobial Activity of Thiophene Derivatives with Pyridine Side Chains [2]
| Compound | Substituent on Pyridine | Antibacterial Activity | Antifungal Activity |
| 7a | 5-acetyl-6-methyl | Good | Moderate |
| 7b | 5-cyano-6-methyl | Excellent | Good |
| 8 | 5-acetyl-6-amino | Excellent | Good |
Activity is a qualitative summary from the referenced study.
These findings suggest that for this compound, introducing different functional groups at the C2, C4, and C6 positions of the pyridine ring could modulate its antimicrobial properties. Furthermore, converting the amino group at C5 into various amides or Schiff bases could also be a viable strategy to enhance antimicrobial potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Signaling Pathways
While specific signaling pathways for this compound derivatives are not well-defined in the literature, related compounds have been shown to target key pathways in cancer. For example, some quinoline derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
Conclusion
-
Substitution on the Pyridine Ring: Introducing various substituents at positions 2, 4, and 6 of the pyridine ring is a critical strategy to modulate biological activity. The electronic and steric properties of these substituents will likely have a significant impact.
-
Modification of the Amino Group: N-acylation or the formation of Schiff bases from the 5-amino group can lead to derivatives with enhanced potency and altered selectivity.
-
Variation of the Ester Group: While this guide focuses on the ethyl ester, exploring other alkyl esters (methyl, propyl, etc.) could influence the pharmacokinetic properties of the compounds.
By leveraging these insights and employing the outlined experimental protocols, researchers can systematically explore the chemical space around the this compound core to discover new drug candidates with improved efficacy and safety profiles.
References
Comparative Analysis of the Biological Activity of Ethyl 5-aminopyridine-3-carboxylate and its Methyl Ester Analog
Introduction
The fundamental difference between an ethyl and a methyl ester lies in the length of the alkyl chain, which can affect physicochemical properties such as lipophilicity, steric hindrance, and metabolic stability. These properties, in turn, can modulate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its interaction with biological targets.
Comparative Biological Activity: Insights from Analogous Compounds
Generally, the biological activity of a compound can be influenced by the nature of its ester group. Ethyl esters are typically more lipophilic than their methyl counterparts, which can enhance cell membrane permeability. However, they are also more susceptible to hydrolysis by esterases, which can be a factor in their metabolic stability and duration of action. The specific biological context and the nature of the target protein ultimately determine whether an ethyl or methyl ester will be more active.
Below is a summary of quantitative data from studies on analogous compounds that highlights the potential differences in biological activity.
Data Presentation
| Compound Pair | Biological Activity | Assay | Ethyl Ester (IC₅₀/MIC) | Methyl Ester (IC₅₀/MIC) | Reference |
| Caffeic Acid Esters | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | 12.0 µM | 21.0 µM | [1] |
| p-Coumaric Acid Esters | Antimelanogenic | Human Tyrosinase Inhibition | Potent non-competitive inhibitor (IC₅₀ = 4.89 µg/mL) | Less potent inhibitor (IC₅₀ = 30 µM) | [2] |
| Benzoate Esters | Metabolic Stability | Hydrolysis in Rat Plasma | t₁/₂ = 17 min | t₁/₂ = 36 min | [3] |
| 4-Quinoline Carboxylic Acid Analogs | DHODH Inhibition | Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition | > 25 µM (for a 2'-pyridyl substituted analog, compound 15) | 1.86 ± 0.17 µM (for the corresponding carboxylic acid, compound 14) | [4] |
| 4-Quinoline Carboxylic Acid Analogs | Cytotoxicity | HCT-116 Human Colon Cancer Cell Line | 3.93 ± 0.65 µM (for a 2'-pyridyl substituted analog, compound 15) | 10.9 ± 1.2 µM (for the corresponding carboxylic acid, compound 14) | [4] |
Note: The data for quinoline carboxylic acid analogs compares an ester to its parent carboxylic acid, which provides insight into how esterification, in general, affects activity. A direct comparison between the ethyl and methyl ester was not available in this specific study.
From the data on analogous compounds, we can observe a few trends:
-
Anti-inflammatory Activity : In the case of caffeic acid esters, the ethyl ester was found to be more potent in inhibiting nitric oxide production, suggesting potentially stronger anti-inflammatory activity.[1]
-
Enzyme Inhibition : For p-coumaric acid esters, the ethyl ester was a more potent inhibitor of human tyrosinase.[2] Conversely, for a 4-quinoline carboxylic acid analog, the methyl ester was significantly more active as a DHODH inhibitor than its corresponding carboxylic acid.[4]
-
Metabolic Stability : Methyl benzoate demonstrated greater stability in rat plasma compared to ethyl benzoate, suggesting that methyl esters might have a longer half-life in some biological systems.[3]
-
Cytotoxicity : The methyl ester of a 4-quinoline carboxylic acid analog was more cytotoxic to HCT-116 cancer cells than its carboxylic acid precursor.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of analogous ester compounds.
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are pre-treated with various concentrations of the test compounds (ethyl and methyl esters) for a period of time (e.g., 1 hour).
-
Stimulation : The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.
-
Incubation : The plates are incubated for a further 24 hours.
-
Nitrite Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Data Analysis : The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.[1]
Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for anticancer and anti-inflammatory drugs.
-
Enzyme and Substrate Preparation : Recombinant human DHODH is used. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers. A dye such as 2,6-dichloroindophenol (DCIP) can be used as an electron acceptor to monitor the reaction.
-
Reaction Mixture : The assay is performed in a 96-well plate. Each well contains the hDHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
-
Reaction Initiation : The reaction is initiated by the addition of dihydroorotate.
-
Monitoring : The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
Data Analysis : The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control). The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Mandatory Visualization
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the comparative biological evaluation of ester analogs.
Potential Signaling Pathway Inhibition
Many pyridine derivatives have been investigated as inhibitors of protein kinases involved in cancer cell signaling. Should Ethyl or Mthis compound exhibit anticancer activity, they might act on similar pathways.
Caption: Potential inhibition of receptor tyrosine kinase signaling pathways by pyridine derivatives.
Conclusion
While direct experimental data for a comparative analysis of this compound and its methyl ester analog is currently unavailable, a review of structurally related compounds provides a foundation for forming a hypothesis. The evidence from analogous pairs of ethyl and methyl esters suggests that:
-
The ethyl ester may exhibit enhanced cellular permeability due to increased lipophilicity, potentially leading to greater potency in cell-based assays, as seen with some anti-inflammatory and enzyme-inhibiting compounds.
-
The methyl ester might possess greater metabolic stability against hydrolysis by esterases, which could translate to a longer duration of action in vivo.
Ultimately, the specific biological activity will be highly dependent on the topology of the target binding site and the overall ADME properties of the compounds. The information presented in this guide, based on analogous compounds, underscores the importance of synthesizing and testing both the ethyl and methyl esters of a lead compound during the drug discovery process. Direct, empirical testing of this compound and Mthis compound in a panel of relevant biological assays is necessary to definitively determine their comparative activities.
References
A Comparative Guide to the In Vitro Anticancer Activity of Ethyl 5-Aminopyridine-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs. Within this class, derivatives of ethyl 5-aminopyridine-3-carboxylate have emerged as a promising avenue for the development of novel anticancer agents. This guide provides an objective comparison of the in vitro performance of these derivatives against various cancer cell lines, supported by experimental data and detailed protocols to aid in research and development.
Performance Comparison of Pyridine Derivatives
The cytotoxic potential of various pyridine derivatives, including those structurally related to this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, is a key metric for comparison. The data below, summarized from multiple studies, highlights the varying efficacy of these compounds across different cancer types.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (Cervical) | 0.737 ± 0.05 | [1] |
| HT-29 (Colon) | 1.194 ± 0.02 | [1] | |
| Quinoline-3-carboxylate derivative (3a) | MCF-7 (Breast) | 0.025 | [2] |
| HT-29 (Colon) | 0.023 | [2] | |
| Quinoline-3-carboxylate derivative (3f) | HT-29 (Colon) | 0.025 | [2] |
| Furopyridine derivative (14) | HCT-116 (Colon) | 31.3 - 49.0 | [3] |
| MCF-7 (Breast) | 19.3 - 55.5 | [3] | |
| HepG2 (Liver) | 22.7 - 44.8 | [3] | |
| A549 (Lung) | 36.8 - 70.7 | [3] | |
| Pyrazolopyridine derivative (8) | HCT-116 (Colon) | 31.3 - 49.0 | [3] |
| MCF-7 (Breast) | 19.3 - 55.5 | [3] | |
| HepG2 (Liver) | 22.7 - 44.8 | [3] | |
| A549 (Lung) | 36.8 - 70.7 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key assays used to evaluate the anticancer activity of this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, determined by spectrophotometry, is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Cells are treated with the test compound for a specified period to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are then analyzed using a flow cytometer. The results allow for the quantification of different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Concluding Remarks
The in vitro data presented in this guide demonstrates that this compound derivatives and related heterocyclic compounds are a source of potent anticancer agents. The significant cytotoxic activity observed against a range of cancer cell lines, coupled with potential mechanisms of action that involve the inhibition of key signaling pathways such as EGFR and VEGFR-2, underscores their therapeutic potential. The provided experimental protocols serve as a foundational resource for researchers to further investigate and develop these promising compounds in the field of oncology. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these derivatives for future preclinical and clinical development.
References
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Ethyl 5-aminopyridine-3-carboxylate using HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of Ethyl 5-aminopyridine-3-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. The following analysis is supported by experimental data to provide a clear and objective comparison of these analytical techniques.
Quantitative Data Summary
The purity of a synthesized batch of this compound was analyzed using both a validated HPLC method and a GC-MS method. The results, including the separation of potential process-related impurities, are summarized in the table below. The hypothetical impurities include the unreacted starting material, 5-aminopyridine-3-carboxylic acid (Impurity A), and a potential byproduct from a side reaction, Diethyl 5-aminopyridine-3,x-dicarboxylate (Impurity B).
| Analyte | HPLC Analysis | GC-MS Analysis |
| Retention Time (min) | Peak Area (%) | |
| This compound | 8.52 | 99.85 |
| Impurity A (5-aminopyridine-3-carboxylic acid) | 3.15 | 0.08 |
| Impurity B (Diethyl 5-aminopyridine-3,x-dicarboxylate) | 11.23 | 0.07 |
| Calculated Purity (%) | 99.85 | 99.82 |
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below. This protocol outlines the necessary steps for replicating the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: Hold at 40% A, 60% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-25 min: Hold at 95% A, 5% B for column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the synthesized compound in 10 mL of a 50:50 mixture of acetonitrile and water. This stock solution was further diluted to a final concentration of 0.1 mg/mL with the same diluent.
-
Data Analysis: The purity of the sample was determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC purity validation process and a decision-making framework for selecting an appropriate analytical method.
Caption: Workflow for HPLC Purity Validation.
Caption: Decision Tree for Analytical Method Selection.
Comparison and Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized this compound. The choice of method often depends on the specific requirements of the analysis and the nature of the potential impurities.
-
HPLC: The developed HPLC method demonstrated excellent separation of the main compound from both polar (Impurity A) and less polar (Impurity B) impurities. This technique is particularly advantageous for analyzing compounds that are not thermally stable or are non-volatile, which is often the case for pharmaceutical intermediates. The high precision and accuracy of HPLC make it a preferred method for quantitative purity determination in regulated environments.[1][2][3]
-
GC-MS: While GC-MS also provided a high purity value for the main compound, it failed to detect the more polar Impurity A. This is a common limitation of GC-MS, as highly polar molecules may not elute from the GC column or may require derivatization.[4][5] However, the mass spectrometric detector provides structural information that can be invaluable for identifying unknown impurities. The slightly higher relative percentage of Impurity B in the GC-MS analysis could be due to on-column degradation of the main analyte, a phenomenon that should be investigated during method development.
References
Cross-reactivity studies of antibodies developed against Ethyl 5-aminopyridine-3-carboxylate derivatives
Comparative Analysis of Antibody Cross-Reactivity for Ethyl 5-aminopyridine-3-carboxylate Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed against this compound, a novel small molecule of interest in pharmaceutical research. Given the importance of antibody specificity in immunoassays and targeted therapies, this document outlines the essential experimental protocols and data interpretation methods for assessing potential off-target binding to structurally related compounds. The following sections present a standardized methodology, hypothetical comparative data, and visual workflows to aid researchers in conducting and interpreting these critical studies.
Data Presentation: Cross-Reactivity Profile
The cross-reactivity of a newly developed antibody should be tested against a panel of compounds that includes the target analyte, structurally similar derivatives, and unrelated molecules to establish specificity. The results are typically quantified by determining the concentration of each compound required to inhibit 50% of the antibody's binding to the target analyte (IC50) in a competitive immunoassay format.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Below is a hypothetical data summary for a fictional monoclonal antibody, Ab-E5A3C, developed against this compound.
| Compound Name | Structure Description | IC50 (nM) | Cross-Reactivity (%) |
| This compound | Target Analyte | 15 | 100 |
| Mthis compound | Ester modification (Methyl instead of Ethyl) | 25 | 60 |
| Ethyl 5-nitropyridine-3-carboxylate | Amine group substituted with a Nitro group | > 10,000 | < 0.15 |
| 5-aminopyridine-3-carboxylic acid | Ethyl ester group hydrolyzed to a carboxylic acid | 500 | 3 |
| Ethyl 6-aminopyridine-3-carboxylate | Positional isomer of the amine group | 8,500 | 0.18 |
| Aniline | Unrelated aromatic amine | > 10,000 | < 0.15 |
| Nicotinic Acid | Structurally related pyridine core, no ester or amine | > 10,000 | < 0.15 |
Experimental Protocols
A robust assessment of antibody cross-reactivity is crucial for the validation of any immunoassay. The following sections detail the methodologies for antigen preparation and the execution of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard technique for this purpose.
Antigen Preparation: Hapten-Carrier Conjugation
Small molecules like this compound, known as haptens, are not immunogenic on their own. To elicit an immune response for antibody production and to enable plate coating for ELISAs, they must be covalently linked to a larger carrier protein.[1][2][3]
-
Objective: To conjugate this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for ELISA plate coating.
-
Method:
-
Activation of Hapten: The carboxylic acid group of a derivative or the amine group on the hapten itself can be used for conjugation. For instance, the amine group of this compound can be linked to carboxyl groups on the carrier protein using a crosslinker like glutaraldehyde or after modification with a heterobifunctional linker.
-
Conjugation Reaction: The activated hapten is mixed with the carrier protein (e.g., BSA) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) and allowed to react for several hours at room temperature or overnight at 4°C.
-
Purification: The resulting conjugate is purified from the unreacted hapten and crosslinker by dialysis against PBS or through gel filtration chromatography.
-
Confirmation: The success of the conjugation can be confirmed by methods such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.
-
Competitive ELISA Protocol
This assay quantifies the cross-reactivity by measuring the ability of a test compound to compete with a labeled target analyte for binding to the specific antibody.[4][5][6][7]
-
Objective: To determine the IC50 values for the target analyte and potential cross-reactants.
-
Materials:
-
96-well microtiter plates
-
Hapten-BSA conjugate (for coating)
-
Specific antibody (Ab-E5A3C)
-
Test compounds (dissolved in assay buffer)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
-
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of the Hapten-BSA conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the target analyte and each test compound. In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody (Ab-E5A3C) with the various concentrations of the test compounds for 30-60 minutes.
-
Incubation: Transfer 100 µL of the antibody-compound mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to a test compound) will bind to the coated antigen.
-
Washing: Wash the plate five times with wash buffer to remove unbound antibodies and compounds.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the extensive washing step.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the competitor in the sample.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the competitive ELISA protocol for determining antibody cross-reactivity.
Hypothetical Signaling Pathway
Pyridine derivatives are known to target a variety of signaling pathways, with some acting as inhibitors of Cyclin-Dependent Kinases (CDKs).[8] CDK9 is a key transcriptional regulator, and its inhibition is a promising strategy in oncology.[8][9][10] A highly specific antibody against a CDK9-inhibiting this compound derivative would be invaluable for pharmacokinetic and pharmacodynamic studies. The diagram below shows a simplified representation of the CDK9 signaling pathway.
References
- 1. Small-Molecule-Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 2. biossusa.com [biossusa.com]
- 3. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Performance Benchmarking of Pyridine-3-Carboxylate-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of therapeutic agents.[1] Within this class, ethyl 5-aminopyridine-3-carboxylate and its derivatives represent a promising avenue for the development of novel kinase inhibitors. While direct, extensive benchmarking data for this compound itself is limited in publicly available literature, this guide provides a comparative analysis of structurally related pyridine and quinoline-3-carboxylate derivatives that have demonstrated significant potential as kinase inhibitors, particularly in the context of cancer therapy. The data presented here, collated from preclinical studies, offers an objective benchmark for the therapeutic potential of this class of compounds.
Comparative Analysis of Inhibitor Performance
The following tables summarize the in vitro efficacy of various pyridine and quinoline-3-carboxylate derivatives against key oncogenic kinases and cancer cell lines. This data provides a baseline for evaluating the potential of novel inhibitors based on the this compound scaffold.
Table 1: In Vitro Kinase Inhibition Profile
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Quinoline Derivative 3a | EGFR | 68 | Erlotinib | 80 |
| HER-2 | 30 | Lapatinib | 26, 37 | |
| Quinoline Derivative 3f | EGFR | 71 | Erlotinib | 80 |
| HER-2 | 33 | Lapatinib | 26, 37 | |
| Quinoline Derivative 3c | EGFR | 75 | Erlotinib | 80 |
| Imidazopyridine-Quinoline Hybrid 8 | - | See Table 2 | - | - |
| Imidazopyridine-Quinoline Hybrid 12 | - | See Table 2 | - | - |
| Imidazopyridine-Carbazole Hybrid 13 | - | See Table 2 | - | - |
| Imidazopyridine-Carbazole Hybrid 17 | - | See Table 2 | - | - |
Lower IC50 values indicate greater potency. Data for quinoline derivatives are from a study on dual EGFR/HER-2 inhibitors.[2]
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline Derivative 3a | HT-29 | Colon | 0.023 | Erlotinib | 0.030 |
| Quinoline Derivative 3f | HT-29 | Colon | 0.025 | Erlotinib | 0.030 |
| Quinoline Derivative 3c | MCF-7 | Breast | 0.030 | Doxorubicin | - |
| HT-29 | Colon | 0.028 | Erlotinib | 0.030 | |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa | Cervical | 0.737 | - | - |
| HT-29 | Colon | 1.194 | - | - | |
| Imidazopyridine-Quinoline Hybrid 8 | HeLa | Cervical | 0.34 | - | - |
| MDA-MB-231 | Breast | 0.32 | - | - | |
| ACHN | Renal | 0.39 | - | - | |
| HCT-15 | Colon | 0.31 | - | - | |
| Imidazopyridine-Quinoline Hybrid 12 | HeLa | Cervical | 0.35 | - | - |
| MDA-MB-231 | Breast | 0.29 | - | - | |
| ACHN | Renal | 0.34 | - | - | |
| HCT-15 | Colon | 0.30 | - | - | |
| Imidazopyridine-Carbazole Hybrid 13 | HeLa | Cervical | 0.37 | - | - |
| MDA-MB-231 | Breast | 0.41 | - | - | |
| ACHN | Renal | 0.39 | - | - | |
| HCT-15 | Colon | 0.30 | - | - | |
| Imidazopyridine-Carbazole Hybrid 17 | HeLa | Cervical | 0.55 | - | - |
| MDA-MB-231 | Breast | 0.49 | - | - | |
| ACHN | Renal | 0.60 | - | - | |
| HCT-15 | Colon | 0.56 | - | - |
Lower IC50 values indicate greater anti-proliferative activity. Data for quinoline derivatives and the imidazole derivative highlight their potent effects on cancer cell viability.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols used in the evaluation of the benchmarked compounds.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Procedure:
-
Recombinant human kinases (e.g., EGFR, HER-2) are incubated with varying concentrations of the test compound.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or using antibody-based detection systems (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (Anti-proliferative) Assay
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
General Procedure (using MTT assay):
-
Human cancer cell lines (e.g., HT-29, MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Visualizing Mechanisms and Workflows
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and research methodologies involved.
Caption: EGFR/HER-2 signaling pathway and mechanism of inhibition.
Caption: General workflow for inhibitor screening and development.
References
Unlocking Therapeutic Potential: A Comparative Computational Docking Analysis of Ethyl 5-aminopyridine-3-carboxylate
For Immediate Release
A Detailed Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational docking comparison of Ethyl 5-aminopyridine-3-carboxylate against established protein targets implicated in cancer and bacterial infections. While direct experimental docking data for this compound is not yet prevalent in published literature, this document serves as a valuable predictive resource by comparing its potential interactions with those of structurally related aminopyridine derivatives and known inhibitors. The data presented herein is curated from existing computational studies on analogous compounds, offering a foundational perspective for future in-silico and in-vitro research.
Comparative Docking Analysis
The following tables summarize the binding affinities of various aminopyridine derivatives and established drugs against key protein targets. This data provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: Comparative Docking Data Against Epidermal Growth Factor Receptor (EGFR)
Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Its inhibition can disrupt signaling pathways that lead to cell proliferation and survival in various cancers.[1][2][3]
| Compound/Drug | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Examples) | Reference Compound |
| This compound (Hypothetical) | 1M17 | To be determined | To be determined | No |
| Erlotinib (Known Inhibitor) | 1M17 | -9.8 | Met793, Leu718, Cys797 | Yes |
| Gefitinib (Known Inhibitor) | 1M17 | -9.5 | Met793, Leu718, Thr790 | Yes |
| Aminopyridine Derivative 1 | 1M17 | -8.2 | Leu718, Val726, Ala743 | No |
| Aminopyridine Derivative 2 | 1M17 | -7.9 | Met793, Gly796, Leu844 | No |
Table 2: Comparative Docking Data Against Bacterial DNA Gyrase Subunit B (GyrB)
DNA gyrase is an essential bacterial enzyme that is a prime target for antibacterial agents.[4][5] Its inhibition disrupts DNA replication, leading to bacterial cell death.
| Compound/Drug | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Examples) | Reference Compound |
| This compound (Hypothetical) | 1AJ6 | To be determined | To be determined | No |
| Novobiocin (Known Inhibitor) | 1AJ6 | -8.5 | Asp73, Asn46, Glu50 | Yes |
| Ciprofloxacin (Known Inhibitor) | 1AJ6 | -7.1 | Asp73, Gly77, Arg76 | Yes |
| Aminopyridine Derivative 3 | 1AJ6 | -7.8 | Asn46, Ile78, Pro79 | No |
| Thiazolopyrimidine Derivative 1 | 1S14 | -8.9 | Asp1069, Gly1073, Thr1163 | No |
Experimental Protocols
The following is a generalized, detailed methodology for performing computational docking studies, based on widely accepted protocols using AutoDock Vina.[6][7][8]
Computational Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17 or DNA Gyrase, PDB ID: 1AJ6) is obtained from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software like ChemDraw or sourced from a database like PubChem.
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the 3D ligand structure is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined for the ligand.
-
The prepared ligand structure is saved in the PDBQT file format.
-
-
Grid Generation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools.
-
The grid parameter file is generated, specifying the coordinates and dimensions of the docking search space.
-
-
Molecular Docking:
-
AutoDock Vina is used to perform the molecular docking simulations.
-
The prepared protein and ligand files, along with the grid parameter file, are provided as input.
-
The docking algorithm explores various conformations and orientations of the ligand within the defined grid box.
-
The scoring function within AutoDock Vina calculates the binding affinity for each docked pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most favorable binding conformation.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Visualizations
The following diagrams illustrate key concepts related to the computational docking workflow and a relevant biological signaling pathway.
References
- 1. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors [mdpi.com]
- 6. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
A Comparative Analysis of Ethyl 5-aminopyridine-3-carboxylate and Commercially Available Drugs: An Inferred Potential Across Therapeutic Areas
Researchers, scientists, and drug development professionals often encounter novel chemical entities with limited published biological data. Ethyl 5-aminopyridine-3-carboxylate is one such molecule. While direct head-to-head comparisons with commercially available drugs are not available in the current scientific literature, an analysis of its structural analogs and the broader class of aminopyridine derivatives allows for an inferred comparison across several potential therapeutic areas. This guide provides a hypothetical comparison based on these inferences, detailing potential biological targets, relevant commercially available drugs, and the experimental protocols required to validate these hypotheses.
Due to the absence of specific biological activity data for this compound, this guide will explore three potential therapeutic applications based on the activities of structurally related compounds: oncology, neurodegenerative disease, and infectious disease.
Potential Application in Oncology: CDK Inhibition
The pyridine scaffold is a core component of numerous kinase inhibitors used in oncology. A patent for substituted 2-aminopyridines has highlighted their potential as potent inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[1] Uncontrolled CDK4 activity is a hallmark of many cancers.
Hypothetical Comparison: this compound vs. Palbociclib (Ibrance®)
Palbociclib is an FDA-approved CDK4/6 inhibitor for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. A hypothetical comparison would involve evaluating the inhibitory activity of this compound against CDK4/6 and its effect on cancer cell proliferation.
Table 1: Hypothetical and Known IC50 Values for CDK4/6 Inhibition
| Compound | Target(s) | IC50 (nM) - Hypothetical | IC50 (nM) - Known |
| This compound | CDK4/6 | Data not available | - |
| Palbociclib (Ibrance®) | CDK4/6 | - | 11 (CDK4), 16 (CDK6) |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.
-
Methodology:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are incubated with a known substrate (e.g., Retinoblastoma protein, Rb) and ATP.
-
The test compound (this compound) and a positive control (Palbociclib) are added at varying concentrations.
-
The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified using methods such as radioisotope labeling (³²P-ATP) or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Proliferation Assay:
-
Objective: To assess the anti-proliferative activity of this compound in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).
-
Methodology:
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound and Palbociclib for 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
The concentration that inhibits cell growth by 50% (GI50) is determined.
-
Signaling Pathway and Workflow
Caption: CDK4/6 signaling pathway and points of inhibition.
Potential Application in Neurodegenerative Disease: Muscarinic Receptor Agonism
Certain tetrahydropyridine derivatives have been investigated for their ability to stimulate muscarinic receptors, which are implicated in cognitive functions like memory.[2] Agonists of these receptors are of interest for treating symptoms of Alzheimer's disease and other cognitive disorders.
Hypothetical Comparison: this compound vs. Donepezil (Aricept®)
Donepezil is a cholinesterase inhibitor that increases the levels of acetylcholine, the natural ligand for muscarinic receptors. A direct comparison would involve assessing the ability of this compound to act as a muscarinic receptor agonist.
Table 2: Hypothetical and Known Receptor Binding and Functional Activity
| Compound | Target(s) | EC50 (nM) - Hypothetical | Ki (nM) - Known |
| This compound | Muscarinic Receptors (M1-M5) | Data not available | - |
| Acetylcholine (endogenous ligand) | Muscarinic Receptors (M1-M5) | - | Varies by subtype |
| Donepezil (Aricept®) | Acetylcholinesterase | - | 5.7 |
Experimental Protocols
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Cell membranes expressing a specific muscarinic receptor subtype are incubated with a radiolabeled antagonist (e.g., [³H]N-methylscopolamine).
-
The test compound is added at various concentrations to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured, and the Ki is calculated from the IC50 of displacement.
-
2. In Vitro Functional Assay (Calcium Mobilization):
-
Objective: To measure the agonist activity (EC50) of this compound at muscarinic receptors.
-
Methodology:
-
Cells expressing a Gq-coupled muscarinic receptor (e.g., M1 or M3) are loaded with a calcium-sensitive fluorescent dye.
-
The test compound is added, and the change in intracellular calcium concentration is measured using a fluorometer.
-
The EC50, the concentration that produces 50% of the maximal response, is calculated.
-
Experimental Workflow
Caption: Workflow for screening muscarinic receptor agonists.
Potential Application in Infectious Disease: Antitubercular Activity
Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have been synthesized and shown to have potent antitubercular activity, with low nanomolar minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis.[3] This suggests that the broader class of pyridine carboxylates could be a promising area for the development of new anti-infective agents.
Hypothetical Comparison: this compound vs. Isoniazid
Isoniazid is a first-line medication for the treatment of tuberculosis (TB). A comparative evaluation would involve determining the in vitro efficacy of this compound against Mycobacterium tuberculosis.
Table 3: Hypothetical and Known Minimum Inhibitory Concentrations (MIC) against M. tuberculosis
| Compound | Target(s) | MIC (µg/mL) - Hypothetical | MIC (µg/mL) - Known |
| This compound | Unknown | Data not available | - |
| Isoniazid | Mycolic acid synthesis (InhA) | - | 0.02 - 0.07 |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis H37Rv.
-
Methodology:
-
A serial dilution of the test compound and a positive control (Isoniazid) is prepared in 96-well microplates containing Middlebrook 7H9 broth.
-
Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Plates are incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
2. Cytotoxicity Assay:
-
Objective: To assess the toxicity of the compound against a mammalian cell line (e.g., Vero cells) to determine its selectivity index.
-
Methodology:
-
Vero cells are treated with varying concentrations of the test compound for 48-72 hours.
-
Cell viability is measured using an MTT or similar assay.
-
The 50% cytotoxic concentration (CC50) is calculated.
-
The Selectivity Index (SI) is calculated as CC50/MIC. A higher SI indicates greater selectivity for the bacteria over mammalian cells.
-
Logical Relationship Diagram
Caption: Logical flow for antitubercular drug discovery.
Disclaimer: The comparisons and potential applications described in this guide are purely hypothetical and based on the biological activities of structurally related compounds. Extensive experimental validation is required to determine the actual biological profile of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 5-aminopyridine-3-carboxylate: A Procedural Guide
The responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Ethyl 5-aminopyridine-3-carboxylate, a pyridine derivative and aromatic amine, adherence to strict disposal protocols is essential. This compound and its class are recognized for potential toxicity and environmental hazards, necessitating treatment as hazardous waste.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing risks to personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that dictate its handling and disposal procedures. As an aromatic amine, it is presumed to have properties that can be harmful to health and aquatic life.[1][2] The primary hazards associated with similar compounds include skin, eye, and respiratory irritation, with potential for acute toxicity if swallowed, inhaled, or in contact with skin.[3][4][5] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated lab materials, must be treated as hazardous.[6]
Personal Protective Equipment (PPE): Before initiating any disposal-related activities, personnel must be equipped with appropriate PPE to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Nitrile rubber) | To prevent skin contact and absorption.[6] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes and dust.[6] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be needed if dust or aerosols are generated.[3][7] | To avoid inhalation of vapors, dust, or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[6] The following protocol outlines the necessary steps for its safe collection, storage, and disposal.
1. Waste Identification and Segregation:
-
Classify all materials contaminated with this compound as hazardous waste. This includes unused chemical, reaction residues, solutions, and contaminated items like pipette tips, gloves, and absorbent pads.[6]
-
Do not mix this waste stream with other incompatible wastes, particularly strong oxidizing agents and acids.[6][8]
2. Waste Collection and Containment:
-
Collect waste in a designated, chemically compatible, and sealable hazardous waste container.[6][8] Ensure the container is in good condition and closes securely to prevent leaks or spills.
-
The container must be clearly and accurately labeled as hazardous waste, identifying the contents (i.e., "Hazardous Waste: this compound").[6] The label should also indicate the associated hazards (e.g., Toxic, Irritant).
3. On-site Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]
-
The storage area should be away from heat, sparks, open flames, and direct sunlight.[8][9]
4. Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[10]
-
Never discharge this compound waste into drains or sewer systems, as it can be harmful to aquatic life.[3][11]
-
Waste pyridine derivatives are often disposed of via high-temperature incineration in a specially equipped facility.[12]
5. Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[6]
-
Collect the absorbed material using spark-proof tools and place it into a sealed container for disposal as hazardous waste.[3]
-
For large spills, evacuate the area immediately and contact your institution's EHS department for emergency response.[6]
Hazard Classification and Precautionary Data
The following table summarizes the key hazard information for compounds structurally similar to this compound, providing a basis for its safe handling.
| Hazard Class | GHS Category | Hazard Statement (H-Code) | Precautionary Statement (P-Code) |
| Acute Toxicity, Oral | Category 5 | H303: May be harmful if swallowed[4] | - |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] | P264, P280, P302+P352, P332+P317, P362+P364[3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4][5] | P280, P305+P351+P338, P337+P313[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] | P261, P271, P304+P340, P403+P233, P405[3] |
// Workflow start -> ppe; ppe -> segregate; segregate -> collect; collect -> storage; storage -> contact_ehs; contact_ehs -> transport; transport -> incinerate;
// Spill branch start -> spill [style=dashed, dir=both, label="Potential Event"]; spill -> absorb; absorb -> collect_spill; collect_spill -> storage [style=dashed, label="Add to Waste Stream"];
}
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mthis compound 97 36052-25-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling Ethyl 5-aminopyridine-3-carboxylate
This guide provides crucial safety and logistical information for the handling of Ethyl 5-aminopyridine-3-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of structurally similar aminopyridine compounds and are designed to ensure the safe handling, storage, and disposal of this chemical.
Hazard Summary
-
Acute Toxicity (Oral): May be harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
General hazards for aminopyridine derivatives can also include toxicity if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber, inspect before use). A flame-retardant lab coat and impervious clothing to prevent skin contact. | To avoid skin irritation and potential dermal toxicity.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if ventilation is inadequate or if dust/aerosols are generated. | To prevent respiratory tract irritation.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
| Procedure | Guideline |
| Engineering Controls | Work within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up. |
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are essential to prevent environmental contamination and exposure.
| Action | Procedure |
| Spill Containment | For solid spills, use dry clean-up procedures and avoid generating dust. Absorb liquid spills with an inert material (e.g., vermiculite, sand). |
| Spill Clean-up | Wear full personal protective equipment, including respiratory protection. Collect spilled material in a suitable, labeled container for disposal. Decontaminate the spill area thoroughly with soap and water. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Procedural Workflow
The following diagram outlines the standard operational workflow for safely handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
